Technical Documentation Center

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride
  • CAS: 1255717-86-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

An In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride As a Senior Application Scientist, evaluating building blocks for pharmaceutical synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

As a Senior Application Scientist, evaluating building blocks for pharmaceutical synthesis requires moving beyond basic structural data to understand the mechanistic behavior, reactivity, and handling nuances of a compound. 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS: 1255717-86-2) is a highly versatile bifunctional scaffold[1]. It combines the hydrogen-bond accepting capability of a pyridine ring, the metabolic stability of an isoxazole bioisostere, and the electrophilic reactivity of a chloromethyl group.

This whitepaper provides a comprehensive analysis of its physicochemical profile, field-proven synthetic methodologies, and strategic applications in drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. The molecule exists as a hydrochloride salt, which fundamentally alters its solubility and shelf-life compared to its free-base counterpart.

Quantitative Data Summary

The following table summarizes the core quantitative metrics of the compound[1]:

PropertyValue / Description
Chemical Name 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride
CAS Registry Number 1255717-86-2
Molecular Formula C₉H₇ClN₂O · HCl (C₉H₈Cl₂N₂O)
Molecular Weight 231.08 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, and Water (due to HCl salt); Insoluble in non-polar organics (Hexane)
Reactivity Centers Pyridine nitrogen (basic), Chloromethyl carbon (electrophilic)

Causality in Salt Formation: The free base of this compound contains both a nucleophilic pyridine nitrogen and an electrophilic alkyl chloride. If left as a free base, the molecule is prone to slow intermolecular alkylation (oligomerization/degradation) during storage. Converting it to the hydrochloride salt protonates the pyridine nitrogen, rendering it non-nucleophilic and drastically increasing the compound's shelf stability and handling safety.

Structural Reactivity & Drug Design Logic

In medicinal chemistry, 3-aryl-5-substituted isoxazoles are frequently deployed as rigid linkers or metabolically stable bioisosteres for amides and esters. The pyridine moiety is often utilized to interact with specific enzymatic targets, such as coordinating with the heme iron in CYP17A1—a critical mechanism in the design of anti-prostate cancer agents[2].

The chloromethyl group serves as the primary synthetic handle, allowing for rapid diversification via nucleophilic substitution (SN2) with amines, thiols, or alkoxides to generate massive libraries of analog APIs[3].

Reactivity Core 4-[5-(Chloromethyl)-3-isoxazolyl] pyridine hydrochloride N_Py Pyridine Ring (Target Binding) Core->N_Py Isox Isoxazole Ring (Bioisostere) Core->Isox Cl_Me Chloromethyl Group (Electrophile) Core->Cl_Me App1 H-Bond Acceptor & Heme Coordination N_Py->App1 App2 Metabolic Stability & Rigid Scaffold Isox->App2 App3 SN2 Diversification (Amines, Thiols) Cl_Me->App3

Diagram: Logical relationship between structural features and drug design applications.

Mechanistic Synthesis & Experimental Protocols

The most robust and regioselective pathway to synthesize 3-(4-pyridyl)-5-(chloromethyl)isoxazole is via a 1,3-dipolar cycloaddition [3]. This involves the in situ generation of a nitrile oxide from pyridine-4-carboxaldehyde oxime, followed by a [3+2] cycloaddition with a terminal alkyne (propargyl chloride) or an alkene equivalent (2,3-dichloro-1-propene)[4].

Step-by-Step Methodology

Step 1: Oxime Formation

  • Rationale: The aldehyde must be converted into an oxime to serve as the precursor for the nitrile oxide dipole.

  • Protocol: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2-4 hours.

  • Causality: Sodium acetate acts as a mild base to buffer the HCl from the hydroxylamine salt, liberating the free amine to attack the carbonyl without promoting unwanted side reactions.

Step 2: Hydroximoyl Chloride Generation

  • Rationale: The oxime requires electrophilic activation to form the highly reactive nitrile oxide.

  • Protocol: Isolate the oxime and dissolve it in anhydrous DMF. Slowly add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature.

  • Causality: NCS provides a controlled source of electrophilic chlorine. The reaction is often initiated by a catalytic amount of HCl gas to promote the formation of the hydroximoyl chloride intermediate.

Step 3: [3+2] Dipolar Cycloaddition

  • Rationale: Constructing the isoxazole core. Propargyl chloride is used as the dipolarophile to ensure the chloromethyl group is positioned at the 5-position of the isoxazole ring[3].

  • Protocol: Dissolve the hydroximoyl chloride in dichloromethane (DCM). Add propargyl chloride (1.5 eq). Dropwise, add triethylamine (TEA, 1.2 eq) over 30 minutes at 0°C.

  • Causality: The slow addition of TEA dehydrohalogenates the hydroximoyl chloride, generating the nitrile oxide in situ. Keeping the concentration of the nitrile oxide low prevents its dimerization into a furoxan byproduct, forcing it to react cleanly with the propargyl chloride.

Step 4: Hydrochloride Salt Formation

  • Rationale: Stabilization of the final product.

  • Protocol: Purify the free base via silica gel chromatography. Dissolve the purified 4-[5-(chloromethyl)-3-isoxazolyl]pyridine in anhydrous dioxane. Dropwise, add a 4M solution of HCl in dioxane (1.1 eq) at 0°C. Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.

Synthesis A Pyridine-4-carboxaldehyde B Pyridine-4-carboxaldehyde oxime A->B NH2OH·HCl, NaOAc Ethanol C Hydroximoyl Chloride Intermediate B->C NCS, DMF 0°C to RT D Free Base Isoxazole (Cycloaddition) C->D Propargyl Chloride, TEA [3+2] Cycloaddition E 4-[5-(Chloromethyl)-3-isoxazolyl] pyridine hydrochloride D->E 4M HCl in Dioxane Precipitation

Diagram: 1,3-Dipolar cycloaddition synthetic workflow for the target compound.

Handling, Stability, and Storage Protocols

Because 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride is an alkylating agent and a hygroscopic salt, strict handling protocols must be observed to maintain its integrity:

  • Moisture Sensitivity: The hydrochloride salt is hygroscopic. Exposure to ambient humidity can lead to water absorption, which may slowly hydrolyze the highly reactive chloromethyl group into a hydroxymethyl group over extended periods.

  • Storage Conditions: The compound must be stored at 2–8°C (refrigerated) in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen).

  • Preparation for Use: Before opening the storage vessel, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity, Hazards, and Safety Profile of CAS 1255717-86-2: A Case of Undetermined Identity

A comprehensive analysis of the toxicological and safety profile of a chemical substance is a cornerstone of modern research and drug development. It ensures the safety of researchers, minimizes environmental impact, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the toxicological and safety profile of a chemical substance is a cornerstone of modern research and drug development. It ensures the safety of researchers, minimizes environmental impact, and is a critical component of regulatory compliance. This guide was intended to provide a thorough examination of the toxicity, hazards, and safety profile of the substance identified by CAS number 1255717-86-2. However, an exhaustive search of publicly available chemical databases and scientific literature has failed to conclusively identify a specific chemical structure or common name associated with this identifier. This critical lack of foundational information precludes the creation of a detailed and reliable safety and handling guide.

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in scientific literature, databases, and regulatory submissions. The inability to retrieve information for CAS 1255717-86-2 suggests several possibilities: the number may be proprietary and not publicly disclosed, it may have been recently assigned and not yet populated in public databases, or there may be an error in the identifier itself.

Without a confirmed chemical identity, any attempt to delineate a safety profile would be purely speculative and potentially dangerous. The toxicological properties of a compound are intrinsically linked to its molecular structure and reactivity. Therefore, this guide will instead pivot to outline the essential principles and a generalized workflow for assessing the toxicity and hazards of a novel or unidentified chemical entity, which would be the necessary next step should the identity of CAS 1255717-86-2 be determined.

I. The Foundational Principle: The Imperative of Chemical Identification

Before any toxicological assessment can commence, the unequivocal identification of the chemical substance is paramount. This involves determining its precise chemical structure, molecular formula, and purity.

Workflow for Chemical Identification and Characterization:

Caption: Workflow for the identification of an unknown chemical substance.

II. A Generalized Framework for Toxicity and Hazard Assessment

Once the chemical identity is established, a systematic evaluation of its potential toxicity and hazards can be undertaken. This process typically involves a combination of in silico, in vitro, and, if necessary, in vivo studies.

A. In Silico (Computational) Assessment

Computational toxicology models can provide initial predictions of a compound's potential toxicity based on its chemical structure.

Key In Silico Analyses:

Analysis Type Description Common Endpoints
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of a substance based on its molecular structure.Carcinogenicity, mutagenicity, skin sensitization, aquatic toxicity.
Read-Across Predicts the properties of a target chemical by using data from one or more structurally similar source chemicals.Acute toxicity, irritation, repeated dose toxicity.
Toxicology Expert Systems Rule-based systems that mimic the reasoning of a toxicology expert to predict toxicity.Genotoxicity, developmental and reproductive toxicity.
B. In Vitro Toxicity Testing

In vitro assays use isolated cells, tissues, or organs to assess the toxicity of a substance. These methods are crucial for reducing the reliance on animal testing.

Standard In Vitro Assays:

  • Cytotoxicity Assays: Determine the concentration at which a substance is toxic to cells. Common assays include MTT, MTS, and LDH release assays.

  • Genotoxicity Assays: Assess the potential of a substance to damage genetic material. Examples include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test.

  • Skin and Eye Irritation/Corrosion Assays: Utilize reconstructed human tissue models to evaluate the potential for skin and eye damage.

  • Organ-Specific Toxicity Assays: Employ specialized cell lines or organoids to investigate toxicity in specific organs like the liver (hepatotoxicity) or kidneys (nephrotoxicity).

Experimental Protocol: A Generic Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: A generalized workflow for an MTT cytotoxicity assay.

C. Hazard Identification and Safety Profile

Based on the collected data, a comprehensive hazard identification and safety profile can be constructed. This includes:

  • Globally Harmonized System (GHS) Classification: Assigning standardized hazard pictograms, signal words, and hazard statements.

  • Occupational Exposure Limits (OELs): If sufficient data exists, establishing permissible exposure limits for workplace safety.

  • Personal Protective Equipment (PPE) Recommendations: Specifying the appropriate gloves, eye protection, and respiratory protection.

  • Handling and Storage Procedures: Outlining safe laboratory practices for handling and storing the chemical.

  • Emergency Procedures: Providing clear instructions for spills, accidental exposure, and fire.

Conclusion

The creation of an in-depth technical guide on the toxicity, hazards, and safety profile of any chemical substance is critically dependent on its unambiguous identification. In the case of CAS 1255717-86-2, the absence of a confirmed chemical identity in the public domain renders such a guide impossible to produce responsibly. The principles and generalized workflows outlined above provide a roadmap for the necessary steps to be taken once the identity of this substance is established. Researchers and drug development professionals are strongly advised to exercise extreme caution when handling any uncharacterized substance and to prioritize its thorough analytical identification before proceeding with any further studies.

Foundational

An In-depth Technical Guide to the Mechanism of Action for 3-Isoxazolyl Pyridine Derivative Compounds

Introduction The 3-isoxazolyl pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-isoxazolyl pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by this class of compounds, targeting a range of biological entities implicated in various pathological conditions. We will delve into the molecular intricacies of their interactions with key proteins and signaling pathways, offering insights for researchers, scientists, and drug development professionals. This document will cover their roles as modulators of GABAA receptors, anticancer agents through inhibition of tubulin polymerization and topoisomerase IIα, anti-inflammatory agents via NLRP3 inflammasome inhibition, and as activators of AMP-activated protein kinase (AMPK). Each section will provide a detailed mechanistic overview, structure-activity relationship (SAR) analysis, comprehensive experimental protocols, and illustrative diagrams to facilitate a deeper understanding of this promising class of molecules.

Section 1: Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast synaptic inhibition in the central nervous system. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Certain 3-isoxazolyl pyridine derivatives have been identified as modulators of GABAA receptors, acting as both partial agonists and antagonists.

Mechanism of Action at the Molecular Level

These derivatives typically exert their effects by binding to the GABAA receptor complex, which is a pentameric structure composed of different subunits (e.g., α, β, γ). The specific pharmacological effect—agonist, antagonist, or allosteric modulator—is determined by the compound's structure and its interaction with the receptor's binding sites. For instance, 5-(4-Piperidyl)isoxazol-3-ol, a structural analog of the GABAA agonist THIP, has been shown to be a low-efficacy partial GABAA agonist[1]. Conversely, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives have been characterized as potent GABAA antagonists[2]. These antagonists competitively inhibit the binding of GABA to its receptor, thereby blocking the influx of chloride ions and preventing neuronal hyperpolarization.

Structure-Activity Relationship (SAR) Analysis

The affinity and functional activity of 3-isoxazolyl pyridine derivatives at the GABAA receptor are highly dependent on the nature and position of substituents on both the isoxazole and pyridine rings.

  • Substitution on the Phenyl Ring: For 4-aryl-5-(4-piperidyl)-3-isoxazolol antagonists, substitutions on the meta- and para-positions of the phenyl ring have been shown to yield compounds with high affinity and antagonist potency[2].

  • Bioisosteric Replacement: Replacement of the isoxazolol moiety with other heterocycles, such as isothiazol-3-ol, can influence both receptor affinity and efficacy. For example, 5-(4-piperidyl)isothiazol-3-ol displays a higher receptor affinity than its isoxazolol counterpart[1].

  • Saturation of the Pyridine Ring: The degree of saturation in the piperidyl moiety also plays a role, with tetrahydropyridine analogs showing different affinity and efficacy profiles compared to their piperidyl counterparts[1].

Table 1: Binding Affinities (Ki values) of Representative 3-Isoxazolyl Pyridine Derivatives for GABAA Receptors
CompoundStructureKi (nM)Reference
4-Aryl-5-(4-piperidyl)-3-isoxazolol (Compound 9k)Aryl = m-phenyl10-70[2]
4-Aryl-5-(4-piperidyl)-3-isoxazolol (Compound 9l)Aryl = p-phenoxy10-70[2]
4-Aryl-5-(4-piperidyl)-3-isoxazolol (Compound 9m)Aryl = m-phenyl10-70[2]
5-(4-Piperidyl)isoxazol-3-ol-9300 +/- 2600[1]
5-(4-Piperidyl)isothiazol-3-ol-1300 +/- 300[1]
Experimental Protocol: GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAA receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use a radiolabeled GABAA receptor ligand, such as [3H]GABA or [3H]muscimol.

  • Incubation: Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

GABAA Receptor Modulation Diagram

GABAA_Modulation cluster_receptor GABAA Receptor cluster_ligands Ligands GABAA GABAA Receptor (Pentameric Ion Channel) Cl- Influx Cl- Influx GABAA->Cl- Influx Leads to GABA_site GABA Binding Site GABA_site->GABAA Activates Modulator_site Allosteric Binding Site Modulator_site->GABAA Modulates Activity GABA GABA GABA->GABA_site Binds Isoxazolyl_Pyridine 3-Isoxazolyl Pyridine Derivative Isoxazolyl_Pyridine->GABA_site Competes (Antagonist) Isoxazolyl_Pyridine->Modulator_site Binds (Modulator)

Caption: Modulation of the GABAA receptor by 3-isoxazolyl pyridine derivatives.

Section 2: Anticancer Activity

The 3-isoxazolyl pyridine scaffold has been incorporated into molecules demonstrating potent anticancer activity through various mechanisms, most notably the inhibition of tubulin polymerization and topoisomerase IIα.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Certain pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles act as potent inhibitors of tubulin polymerization[3]. These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[3][4].

  • Trimethoxyphenyl (TMP) Moiety: The presence of a TMP moiety is often crucial for high-potency tubulin polymerization inhibitors, as it effectively occupies the colchicine binding domain of β-tubulin[3].

  • Linker Region: The nature of the linker connecting the pyridine and isoxazole rings influences activity. Dihydroisoxazole linkers have been found to be optimal in some series[3].

  • Substituents on the Pyridine Ring: Small substituents, such as chlorine, on the pyridine ring can enhance anticancer and anti-tubulin activity[3].

Table 2: Cytotoxicity (IC50 values) of Representative Tubulin Polymerization Inhibitors
CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-phenylcinnamide (15a)HeLa0.4[4]
Pyrazole-phenylcinnamide (15b)HeLa1.8[4]
Pyrazole-phenylcinnamide (15e)HeLa1.2[4]
Tetrazole-isoxazoline (4i)A5491.49[5]
Tetrazole-isoxazoline (4i)MDA-MB-2312.40[5]

This assay measures the effect of test compounds on the polymerization of purified tubulin.

  • Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).

  • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Tubulin_Inhibition cluster_polymerization Microtubule Dynamics cluster_inhibition Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Polymerization Blocked Polymerization Blocked Microtubule->Tubulin Depolymerization Inhibitor 3-Isoxazolyl Pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site G2/M Arrest G2/M Arrest Polymerization Blocked->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 3-isoxazolyl pyridine derivatives.

Inhibition of Topoisomerase IIα

Topoisomerase IIα is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in DNA. It is a well-established target for anticancer drugs.

Certain pyrazolo[3,4-b]pyridine derivatives, which can be considered as analogs of the 3-isoxazolyl pyridine scaffold, have been identified as potent inhibitors of topoisomerase IIα[6]. These compounds stabilize the covalent complex between topoisomerase IIα and DNA, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis[6].

For pyrazolo[3,4-b]pyridine derivatives, the nature of the substituents at various positions of the fused ring system significantly impacts their topoisomerase IIα inhibitory activity and cytotoxicity. Hydroxyphenyl and hydroxy-methoxyphenyl substitutions have been shown to be particularly effective[6].

Table 3: Cytotoxicity (GI50 values) of Representative Topoisomerase IIα Inhibitors
CompoundCancer Cell LineGI50 (µM)Reference
Pyrazolo[3,4-b]pyridine (8c)K562 (Leukemia)0.72[6]
Pyrazolo[3,4-b]pyridine (8c)MV4-11 (Leukemia)0.72[6]
Pyrazolo[3,4-b]pyridine (8b)MV4-11 (Leukemia)3.55[6]
Pyrazolo[3,4-b]pyridine (8f)MV4-11 (Leukemia)3.70[6]

Section 3: Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

Mechanism of Action

Some 3-isoxazolyl pyridine derivatives have been shown to inhibit the activation of the NLRP3 inflammasome. While the precise molecular target is still under investigation for many of these compounds, they are known to interfere with the assembly and activation of the inflammasome complex, thereby reducing the production of IL-1β[7][8]. This can occur through various mechanisms, such as blocking the interaction between NLRP3 and the adaptor protein ASC, or inhibiting ASC oligomerization[8].

Structure-Activity Relationship (SAR) Insights

For NLRP3 inflammasome inhibitors, the specific arrangement of aromatic and heterocyclic rings, as well as the nature of the linker, are critical for potent activity. For example, in a series of 3-pyridazinesulfonyl derivatives, a potent inhibitor was identified through systematic modification of the initial hit compound[8]. The 2-pyridyl moiety at a specific position was found to be optimal for potency in another series of inhibitors[7].

Table 4: Inhibitory Activity (IC50/EC50 values) of Representative NLRP3 Inflammasome Inhibitors
CompoundAssayIC50/EC50 (nM)Reference
JT002IL-1β release (hPBMCs)4[9]
Alkenyl sulfonylurea (7)IL-1β release (THP-1)35[10]
3-Pyridazinesulfonyl derivative (N102)Cell pyroptosis29[8]
NLRP3-IN-4IL-1β release (THP-1)260[7]
Experimental Protocol: NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This protocol describes the measurement of IL-1β release from macrophages as a readout for NLRP3 inflammasome activation.

  • Cell Culture: Culture and differentiate a suitable macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound.

  • Activation (Signal 2): Activate the NLRP3 inflammasome with a second stimulus, such as ATP or nigericin.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of IL-1β release.

NLRP3 Inflammasome Inhibition Diagram

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition Signal1 Signal 1 (e.g., LPS) NLRP3 NLRP3 Signal1->NLRP3 Primes Signal2 Signal 2 (e.g., ATP) Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Inflammation Inflammation IL1b->Inflammation Drives Inhibitor 3-Isoxazolyl Pyridine Derivative Inhibitor->NLRP3 Inhibits Assembly or Activation AMPK_Activation cluster_downstream Downstream Effects AMPK_activator 3-Isoxazolyl Pyridine Derivative (Activator) AMPK AMPK AMPK_activator->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation, Glucose Uptake) pAMPK->Catabolism Anabolism ↓ Anabolism (e.g., Lipid Synthesis) pAMPK->Anabolism

Caption: Activation of the AMPK signaling pathway by 3-isoxazolyl pyridine derivatives.

Section 5: Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. It is an invaluable tool in drug discovery for understanding structure-activity relationships and for virtual screening of compound libraries.

General Principles and Workflow

Molecular docking involves two main components: a search algorithm that generates different possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose. A typical workflow involves preparing the 3D structures of the protein and the ligand, performing the docking simulation, and analyzing the results to identify the most likely binding mode and to predict the binding affinity.

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target protein from a public database (e.g., Protein Data Bank) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the 3-isoxazolyl pyridine derivative and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations. Define the binding site on the protein and run the docking algorithm.

  • Analysis of Results: Analyze the predicted binding poses and their corresponding scores. Visualize the protein-ligand interactions to understand the key binding determinants.

Molecular Docking Workflow Diagram

Docking_Workflow Protein_Prep Protein Preparation (3D Structure) Docking Molecular Docking (Software) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure) Ligand_Prep->Docking Analysis Analysis of Results (Binding Poses & Scores) Docking->Analysis SAR Structure-Activity Relationship Insights Analysis->SAR

Caption: A typical workflow for molecular docking studies.

Conclusion

The 3-isoxazolyl pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics with a wide range of biological activities. This guide has provided a comprehensive overview of the diverse mechanisms of action of these compounds, from their modulation of ion channels and enzymes to their interference with protein-protein interactions and signaling pathways. The detailed experimental protocols and structure-activity relationship insights presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of 3-isoxazolyl pyridine-based drugs. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

Foreword: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, isoxazole and pyridine rings are privileged structures, frequently incorporated to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[1][2][3] The compound 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride represents a highly versatile and reactive building block, poised for the synthesis of diverse compound libraries.[4][5][6] The presence of a chloromethyl group on the isoxazole ring, which is in turn linked to a pyridine moiety, offers a reactive handle for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of these reactions, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Scientific Foundation: Understanding the Reactivity of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

The core of this molecule's utility lies in the electrophilic nature of the carbon atom in the chloromethyl group. This reactivity is modulated by the electronic properties of the interconnected isoxazole and pyridine rings.

The Role of the Isoxazole and Pyridine Moieties

The isoxazole ring is an electron-withdrawing heterocycle, which inductively pulls electron density away from the chloromethyl group. This effect enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The pyridine ring, also electron-withdrawing, further contributes to this electronic demand. Consequently, the chloromethyl group in this compound is anticipated to be a potent electrophile, readily participating in SN2 reactions.[7]

The SN2 Mechanism: A Concerted Displacement

Nucleophilic substitution at a primary alkyl halide, such as a chloromethyl group, predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] This is a single-step, concerted reaction where the incoming nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the chloride ion). The reaction proceeds through a trigonal bipyramidal transition state, ultimately leading to the inversion of stereochemistry if the carbon were chiral (which is not the case here).

Caption: Generalized SN2 mechanism at the chloromethyl group.

Application Notes: Strategic Considerations for Successful Reactions

The success of a nucleophilic substitution reaction with 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride hinges on the careful selection of the nucleophile, solvent, base, and reaction temperature.

The Nucleophile: The Heart of the Transformation

A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized products.

  • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azides, and imidazoles are excellent nucleophiles for this reaction. The resulting amino derivatives are common motifs in pharmacologically active compounds.

  • Oxygen Nucleophiles: Alcohols and phenols can be used, though they are generally weaker nucleophiles than amines. Their conjugate bases (alkoxides and phenoxides), generated by the addition of a base, are significantly more reactive.

  • Sulfur Nucleophiles: Thiols are potent nucleophiles and readily react to form thioethers. Thiolates, the conjugate bases of thiols, are even more reactive.

The Solvent: The Reaction's Environment

Polar aprotic solvents are generally the best choice for SN2 reactions.[7] They can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

SolventDielectric Constant (ε)Key Characteristics
N,N-Dimethylformamide (DMF) 37High boiling point, excellent solvating power for a wide range of reactants.
Acetonitrile (MeCN) 36Lower boiling point than DMF, making it easier to remove post-reaction.
Dimethyl Sulfoxide (DMSO) 47Very high boiling point, exceptional solvating power, can accelerate SN2 reactions.
Acetone 21Lower boiling point, useful for reactions at moderate temperatures.
The Base: The Unsung Hero

Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and generate the free pyridine.[8] An additional equivalent of base may be needed if the nucleophile is used as its salt or if it is a weak acid (e.g., an alcohol or a thiol).

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly with amine and phenol nucleophiles. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating alkoxides and thiolates.

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often used as acid scavengers, especially when working with sensitive substrates.

Experimental Protocols

The following protocols are representative and may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

The general workflow for these reactions is outlined below.

experimental_workflow start Dissolve Nucleophile and Base in Solvent add_sm Add 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl start->add_sm react Stir at Specified Temperature add_sm->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for nucleophilic substitution reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of aminomethyl derivatives.

  • Materials:

    • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

    • Primary or secondary amine (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the amine (1.1 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.).

    • Add 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 eq.) to the mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the synthesis of thiomethyl derivatives.

  • Materials:

    • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

    • Thiol (1.1 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq.) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.

    • Add 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 eq.) portion-wise.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Oxygen Nucleophiles (Phenols)

This protocol outlines the synthesis of aryloxymethyl derivatives.

  • Materials:

    • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

    • Phenol (1.1 equivalents)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the phenol (1.1 eq.) in anhydrous acetonitrile, add cesium carbonate (1.5 eq.).

    • Add 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 eq.) to the mixture.

    • Heat the reaction to reflux.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Summary and Outlook

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride is a valuable and reactive intermediate for the synthesis of a wide range of novel compounds. The protocols and guidelines presented here provide a solid foundation for its use in nucleophilic substitution reactions. The choice of nucleophile, base, and solvent will ultimately determine the success and efficiency of the transformation, and empirical optimization is always encouraged to achieve the best results for a specific synthetic target. The diverse structures accessible from this building block underscore its potential for accelerating drug discovery and materials science research.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • BenchChem. (2025). Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (n.d.). Wiley Online Library.
  • BenchChem. (2025). Reactivity of the chloromethyl group in pyridine derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine.
  • Google Patents. (n.d.). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Royal Society of Chemistry. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride | 1255717-86-2. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride AldrichCPR.
  • ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.
  • Angene Chemical. (n.d.). 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride(CAS# 1255717-86-2).
  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Bentham Science Publishers. (2020, May 11). Application, Reactivity and Synthesis of Isoxazole Derivatives.
  • PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry.

Sources

Application

Application Notes & Protocols: Incorporating Isoxazolyl Pyridine Motifs into Small Molecule Drug Candidates

For: Researchers, scientists, and drug development professionals. Strategic Rationale for Incorporation The isoxazolyl pyridine motif is a privileged structural unit in medicinal chemistry, offering a unique combination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Strategic Rationale for Incorporation

The isoxazolyl pyridine motif is a privileged structural unit in medicinal chemistry, offering a unique combination of physicochemical properties that can be strategically leveraged in drug design.[1] Its incorporation is often considered for several key reasons:

  • Bioisosteric Replacement: The isoxazolyl pyridine moiety serves as a versatile bioisostere for other aromatic and heteroaromatic systems, including phenyl, pyridine, and even amide groups.[2][3][4] This substitution can modulate potency, selectivity, and pharmacokinetic profiles without drastic changes to the core molecular structure.[2] For example, it has been successfully employed as a bioisosteric replacement for the pyridine ring in nicotine analogs to create ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a target for neurodegenerative diseases like Alzheimer's.[5]

  • Modulation of Physicochemical Properties: The presence of both the electron-rich isoxazole and the electron-deficient pyridine ring allows for fine-tuning of properties such as:

    • Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.

    • pKa: The pyridine nitrogen provides a basic handle, which can be crucial for salt formation, solubility, and target engagement.[4]

    • Dipole Moment and Polar Surface Area (PSA): The strategic placement of nitrogen and oxygen atoms creates a distinct dipole moment and contributes to the molecule's PSA, affecting cell permeability and interactions with biological targets.[6]

  • Improved Pharmacokinetics (ADME): Introducing the isoxazolyl pyridine scaffold can lead to more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8] The heterocyclic nitrogens can serve as metabolic "soft spots" or, conversely, block metabolism at certain positions, enhancing metabolic stability and prolonging the drug's half-life.[7]

  • Target Engagement and Binding Interactions: The motif's unique electronic and steric features enable a variety of binding interactions with protein targets.[9] The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and other non-covalent interactions, contributing to high binding affinity and selectivity.[9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Rationale for incorporating the isoxazolyl pyridine motif.

Core Synthetic Strategies and Protocols

The assembly of the isoxazolyl pyridine scaffold can be approached from several angles. The most robust and widely adopted method is the [3+2] cycloaddition reaction between a pyridine-containing alkyne and a nitrile oxide.[9][10][11]

Key Retrosynthetic Disconnections

The primary disconnection breaks the isoxazole ring, leading to two key fragments: a pyridine-substituted alkyne and a nitrile oxide precursor (typically an aldoxime).

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end Caption: Primary retrosynthetic analysis for isoxazolyl pyridines.

Protocol 1: One-Pot [3+2] Cycloaddition via In Situ Nitrile Oxide Generation

This protocol is highly efficient for generating 3,5-disubstituted isoxazoles where one substituent is a pyridine ring.[12][13] It involves the in situ generation of a nitrile oxide from an aldoxime, which immediately reacts with a terminal alkyne.[6][11]

Scientist's Note: This one-pot procedure is advantageous as it avoids the isolation of potentially unstable nitrile oxides. The choice of oxidant is critical. Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are often preferred for their mild conditions and high efficiency.[11][12] Alternatively, N-chlorosuccinimide (NCS) followed by a base like triethylamine (TEA) can be used to form a hydroximoyl chloride intermediate which then eliminates HCl to yield the nitrile oxide.[6][13]

Materials:

  • Pyridine-2-aldoxime (1.2 equiv)

  • Substituted terminal alkyne (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted terminal alkyne (1.0 equiv) and pyridine-2-aldoxime (1.2 equiv).

  • Dissolve the components in anhydrous DCM to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature.

  • Add the PIFA (1.2 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(pyridin-2-yl)-5-substituted-isoxazole.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling followed by Cycloaddition

Step A: Sonogashira Coupling to Synthesize Pyridine Alkyne

Scientist's Note: The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[14] It requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base.[14] The choice of halopyridine is typically iodo- or bromo-pyridine for higher reactivity.

Materials:

  • Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous, deoxygenated solvent (if not using amine as solvent, e.g., THF or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the halopyridine (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, deoxygenated TEA or a mixture of THF/DIPA.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired alkynyl-substituted pyridine.

Step B: [3+2] Cycloaddition

  • Follow the procedure outlined in Protocol 2.2 , using the synthesized pyridine alkyne as the starting material.

Characterization and Quality Control

Confirmation of structure and purity is paramount. A standard suite of analytical techniques should be employed:

TechniquePurposeExpected Observations for Isoxazolyl Pyridine
¹H NMR Structural elucidation, proton environmentSignals corresponding to both pyridine and isoxazole rings. The isoxazole proton typically appears as a singlet between δ 6.0-7.0 ppm.
¹³C NMR Carbon skeleton confirmationCharacteristic signals for the C3, C4, and C5 carbons of the isoxazole ring (typically δ 155-170 ppm for C3/C5, and ~100 ppm for C4).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound.
HRMS Exact mass determinationProvides the elemental composition, confirming the molecular formula with high accuracy.

Case Studies in Drug Discovery

The isoxazolyl pyridine motif is present in numerous compounds across various therapeutic areas, demonstrating its versatility and value.

  • Anticancer Agents: Many kinase inhibitors incorporate this scaffold to interact with the hinge region of the ATP binding pocket. The pyridine nitrogen often forms a critical hydrogen bond, while the isoxazole ring can occupy hydrophobic pockets or provide vectors for further substitution.[15][16][17]

  • Neuroscience: As mentioned, isoxazole-containing compounds have been developed as ligands for nicotinic receptors for potential use in treating neurodegenerative disorders.[5][18]

  • Anti-inflammatory and Antibacterial Agents: The isoxazole ring is a key component of several approved drugs, including the anti-inflammatory drug Leflunomide and the antibiotic Sulfamethoxazole.[19] Hybrid molecules containing both isoxazole and pyridine have been synthesized and tested for a range of activities including antibacterial, antifungal, and anti-inflammatory properties.[7][20][21]

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end Caption: Experimental workflow for synthesis and analysis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • BenchChem. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.
  • Chavda, V. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Greaney, M. F., et al. (2024). Regiodivergent Arylation of Pyridines via Zincke Intermediates.
  • Li, G., et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society.
  • Lin, N.-H., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry.
  • Mishra, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Olesen, P. H., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry.
  • Okamoto, I., et al. (2022). Synthesis of Pyridine–SF4–Isoxazolines Using the Functionality of trans-Tetrafluoro-λ6-sulfanyl Rodlike Linkers. Organic Letters.
  • Patial, A., et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification.
  • Penthala, N. R., et al. (2015). Synthesis of 3,5-disubstituted isoxazole.
  • Unknown. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • Bashetti, S., et al. (2020). Synthesis of novel isoxazole functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity.
  • Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
  • Algieri, V., et al. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Semantic Scholar.
  • Soral, M., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Acevedo-Jake, A. M., et al. (n.d.).
  • Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Harigae, R., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Martínez, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • López-Alled, C. M., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
  • Liu, W., et al. (2023). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry.
  • Choudhary, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Tsoliou, A., et al. (2025). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Molecules.
  • Wang, D., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
  • Kumar, S., et al. (2024).
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Sadek, K. U., et al. (2024). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • El-Sayed, H. A., et al. (2025). Surface pharmaceutical application of pyrazole, isoxazole, pyrimidine and pyridine derivatives.
  • Al-Ostath, O. A. H., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Chen, Z., et al. (2025). Game Changers: Blockbuster Small-Molecule Drugs Approved by the FDA in 2024. MDPI.
  • Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.
  • Al-Harbi, S. A., et al. (2024). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension.
  • Ishida, T., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • El-Araby, M., et al. (2012).

Sources

Method

Application Note: A Scalable Synthesis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, a key heterocyclic building block in pharmaceutical research and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, a key heterocyclic building block in pharmaceutical research and development. The described methodology is designed for researchers, chemists, and drug development professionals, focusing on robustness, safety, and scalability. The synthesis is achieved through a three-step sequence commencing with the formation of a pyridine-based aldoxime, followed by a regioselective 1,3-dipolar cycloaddition to construct the core isoxazole ring, and culminating in the chlorination of the primary alcohol and subsequent salt formation. This guide emphasizes the rationale behind procedural choices, outlines critical process parameters for successful scale-up, and includes detailed characterization data to ensure batch-to-batch consistency and high purity of the final compound.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals.[1] Their versatile chemical nature allows for a wide range of functionalization, making them invaluable in medicinal chemistry for applications including anti-inflammatory, antimicrobial, and anticancer agents.[1] The target molecule, 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (Molecular Formula: C₉H₈Cl₂N₂O, Molecular Weight: 231.08 g/mol ), is a bifunctional intermediate featuring a reactive chloromethyl group and a pyridine moiety, making it an ideal precursor for constructing more complex drug candidates.

Developing a synthetic route that is not only efficient at the bench scale but also amenable to large-scale production presents significant challenges. These include ensuring regiochemical control, managing potentially hazardous reagents, and developing robust purification methods that avoid costly chromatography. The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] This application note details a process centered on this strategy, optimized for safety, yield, and scalability.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step process starting from commercially available pyridine-4-carboxaldehyde. The retrosynthetic analysis identifies the key bond disconnections at the isoxazole ring and the C-Cl bond.

The forward synthesis strategy is as follows:

  • Oxime Formation: Reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride to produce pyridine-4-carboxaldehyde oxime.

  • [3+2] Cycloaddition: In situ generation of a pyridine-4-carbonitrile oxide from the oxime, which then undergoes a regioselective 1,3-dipolar cycloaddition with propargyl alcohol to yield [3-(pyridin-4-yl)isoxazol-5-yl]methanol. This approach is advantageous as it avoids the isolation of the potentially unstable nitrile oxide intermediate.[3]

  • Chlorination and Salt Formation: Conversion of the primary alcohol to the target chloromethyl derivative using a suitable chlorinating agent, followed by precipitation as the hydrochloride salt to improve stability and handling.

G A Pyridine-4-carboxaldehyde B Pyridine-4-carboxaldehyde Oxime (Intermediate 1) A->B Step 1: NH2OH·HCl, Base C [3-(Pyridin-4-yl)isoxazol-5-yl]methanol (Intermediate 2) B->C Step 2: NCS, Propargyl Alcohol, Base (1,3-Dipolar Cycloaddition) D 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine (Free Base) C->D Step 3a: Thionyl Chloride (SOCl2) E 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl (Final Product) D->E Step 3b: HCl

Figure 1: Overall synthetic pathway for 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: Pyridine-4-carboxaldehyde, hydroxylamine hydrochloride, sodium bicarbonate (NaHCO₃), N-Chlorosuccinimide (NCS), propargyl alcohol, thionyl chloride (SOCl₂), ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH), diethyl ether, hydrochloric acid (concentrated and as a solution in 2-propanol). All reagents should be of ≥98% purity.

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, thermocouple, dropping funnel, condenser, and nitrogen inlet/outlet. Standard laboratory glassware, rotary evaporator, filtration apparatus (Büchner funnel), and a vacuum oven.

Step 1: Synthesis of Pyridine-4-carboxaldehyde Oxime (Intermediate 1)

Rationale: This is a standard condensation reaction. Using a mild base like sodium bicarbonate is sufficient to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions.

Procedure:

  • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water (5 mL/g of aldehyde), add hydroxylamine hydrochloride (1.1 eq).

  • Add sodium bicarbonate (1.2 eq) portion-wise over 20 minutes. The addition may cause gas evolution.

  • Heat the mixture to 60 °C and stir for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 50% EtOAc/Hexane eluent system until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 2 mL/g), and dry under vacuum to afford the oxime.

    • Expected Yield: 90-97%

    • Characterization: The product can be confirmed by ¹H NMR and melting point analysis.

Step 2: Synthesis of [3-(Pyridin-4-yl)isoxazol-5-yl]methanol (Intermediate 2)

Rationale: This step is the key ring-forming reaction. The nitrile oxide is generated in situ from the oxime using N-chlorosuccinimide (NCS), which forms an intermediate hydroximoyl chloride.[3] A base then eliminates HCl to yield the nitrile oxide, which is immediately trapped by propargyl alcohol in a highly regioselective [3+2] cycloaddition. Ethyl acetate is chosen as a solvent that is suitable for both the reaction and subsequent liquid-liquid extraction.

G cluster_prep Reactor Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Isolation A Charge Reactor with Oxime (1) and EtOAc B Cool to 0-5 °C A->B C Add Propargyl Alcohol B->C D Slowly add solid NCS (Maintain T < 10 °C) C->D E Add NaHCO3 solution (Maintain T < 10 °C) D->E F Warm to RT and stir for 12-18 h E->F G Quench with Water F->G H Separate Organic Layer G->H I Extract Aqueous Layer with EtOAc H->I J Combine Organic Layers & Dry (Na2SO4) I->J K Concentrate in Vacuo J->K L Purify by Recrystallization K->L

Figure 2: Experimental workflow for the 1,3-dipolar cycloaddition step.

Procedure:

  • Charge a reactor with pyridine-4-carboxaldehyde oxime (1.0 eq) and ethyl acetate (10 mL/g of oxime).

  • Cool the stirred suspension to 0-5 °C.

  • Add propargyl alcohol (1.2 eq).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the NCS addition is complete, add a solution of sodium bicarbonate (2.5 eq) in water (5 mL/g of NaHCO₃) dropwise via a dropping funnel over 1 hour, again maintaining T < 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC or HPLC for the disappearance of the oxime.

  • Once complete, add water (10 mL/g of oxime) to the reactor. Stir for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL/g of oxime).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to yield the product as a solid.

    • Expected Yield: 65-75%

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (Final Product)

Rationale: Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for converting primary alcohols to alkyl chlorides.[4] The reaction proceeds via a chlorosulfite ester intermediate. The reaction is performed in a non-protic solvent like DCM. The final hydrochloride salt is formed by introducing HCl, which provides a stable, crystalline, and easily handled solid product.

Procedure:

  • Chlorination: Suspend [3-(pyridin-4-yl)isoxazol-5-yl]methanol (Intermediate 2) (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Cool the suspension to 0-5 °C.

  • Add thionyl chloride (1.5 eq) dropwise via a syringe or dropping funnel over 30 minutes, keeping the temperature below 10 °C. The reaction will become a clear solution as it progresses.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting alcohol is consumed.

  • Salt Formation & Isolation: Cool the reaction mixture back to 0-5 °C. Slowly add a 2M solution of HCl in 2-propanol or diethyl ether (2.0 eq).

  • A precipitate will form immediately. Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold DCM (2 x 3 mL/g) and then with diethyl ether to remove residual solvent and impurities.

  • Dry the product in a vacuum oven at 40-45 °C to a constant weight.

    • Expected Yield: 85-95%

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, MS, and melting point. Purity should be assessed by HPLC (>98%).

Process Optimization and Scale-Up Considerations

ParameterRecommendationRationale / Justification
Temperature Control Maintain strict temperature control (<10 °C) during NCS addition and chlorination with SOCl₂.Both steps are exothermic. Poor temperature control can lead to side reactions, reduced yield, and the formation of difficult-to-remove impurities. Runaway reactions are a significant safety hazard.
Reagent Addition Use a dropping funnel or syringe pump for the slow, controlled addition of NCS, NaHCO₃ solution, and SOCl₂.Prevents dangerous exotherms and allows for better control over the reaction. On a large scale, uncontrolled addition can be extremely hazardous.
Quenching Quench excess SOCl₂ carefully by slowly adding the reaction mixture to a cold, stirred solution of aqueous sodium bicarbonate.The quench is highly exothermic and releases HCl and SO₂ gas. Reverse addition (adding water to the reaction) is not recommended on a large scale.
Purification Focus on crystallization/recrystallization over chromatography for both Intermediate 2 and the final product.Chromatographic purification is not economically viable or practical for large-scale production. Developing a robust crystallization procedure is critical for achieving high purity.
Atmosphere Conduct the chlorination step under a dry, inert atmosphere (e.g., nitrogen).Thionyl chloride is sensitive to moisture and will decompose, reducing its effectiveness and generating corrosive HCl gas.

Characterization Data (Expected)

Compound¹H NMR (400 MHz, DMSO-d₆) δ ppmMass Spec (ESI+)Melting Point (°C)
Intermediate 1 11.5 (s, 1H, OH), 8.7 (d, 2H), 8.2 (s, 1H, CH=N), 7.6 (d, 2H)m/z: 123.0 [M+H]⁺128-131
Intermediate 2 8.7 (d, 2H), 7.8 (d, 2H), 6.8 (s, 1H), 5.6 (t, 1H, OH), 4.7 (d, 2H, CH₂O)m/z: 177.1 [M+H]⁺145-148
Final Product (HCl) 9.0 (d, 2H), 8.2 (d, 2H), 7.4 (s, 1H), 5.1 (s, 2H, CH₂Cl)m/z: 195.0 [M-Cl]⁺195-200 (dec.)

Safety Precautions

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. It is a lachrymator. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. A scrubber system containing a caustic solution is recommended to neutralize HCl and SO₂ gases released during the reaction and quench.

  • Hydrochloric Acid (HCl): Is corrosive and causes severe burns. Handle with appropriate PPE.

  • General Precautions: Perform a thorough hazard analysis before beginning any scale-up operation. Ensure all equipment is properly assembled and free of moisture, especially for the chlorination step.

Conclusion

This application note describes a robust and scalable three-step synthesis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride with a good overall yield. The route relies on a highly regioselective 1,3-dipolar cycloaddition for the key isoxazole ring formation and employs standard, well-understood chemical transformations. By adhering to the detailed protocols and paying close attention to the scale-up considerations, particularly temperature control and purification methods, this procedure can be reliably implemented for the multi-gram to kilogram production of this valuable synthetic intermediate.

References

  • Fang, Y., & Zhu, M. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 36(5), 864.
  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Available at: [Link]

  • Padwa, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. Available at: [Link]

  • Ramon, D. J., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE Repository. Available at: [Link]

  • Wu, J., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic & Biomolecular Chemistry, 10(24), 4648-4651. Available at: [Link]

  • Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 25(4), 308-309. Available at: [Link]

  • Shaikh, A. A., & Gomas, S. S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 34094-34120. Available at: [Link]

  • Kumar, A., & Kumar, V. (2021). Gram scale synthesis of isoxazole and pyrazole. ResearchGate. Available at: [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13639-13649. Available at: [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004). Google Patents.
  • Angene Chemical. (n.d.). 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. Retrieved from [Link]

  • Singh, R., & Singh, P. (2024). Construction of Isoxazole ring: An Overview. ChemistrySelect, 9(24), e202400938. Available at: [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • Alizadeh, R., et al. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. Available at: [Link]

  • Arya, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1189311. Available at: [Link]

  • Gholamrezapor, E., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Butler, J. D., et al. (2012). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

  • PrepChem. (2018). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

  • Beier, P., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 83(21), 13341–13353. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride during synthesis

Welcome to the technical support center for the synthesis of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to prevent and address the hydrolysis of this compound, ensuring the integrity and yield of your synthesis.

Understanding the Challenge: The Dual Nature of Hydrolysis

The synthesis of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride presents a unique challenge due to the presence of two moieties susceptible to hydrolysis under certain conditions: the chloromethyl group and the isoxazole ring.

  • The Chloromethyl Group: As a primary alkyl halide, the chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl derivative. This reaction can be slow at neutral pH but is often catalyzed by acidic or basic conditions.

  • The Isoxazole Ring: The isoxazole ring is an aromatic heterocycle that is generally stable under neutral and acidic conditions. However, it can undergo ring-opening reactions in the presence of strong bases.

The hydrochloride salt of the pyridine moiety introduces an acidic environment, which can influence the rate of hydrolysis of the chloromethyl group. Therefore, careful control of reaction conditions, particularly pH, temperature, and solvent, is crucial for a successful synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride.

Q1: My reaction to form the chloromethyl group from the corresponding alcohol using thionyl chloride is giving low yields and a significant amount of a more polar byproduct. What is likely happening and how can I fix it?

A1: The most probable cause is the hydrolysis of the desired chloromethyl product back to the starting hydroxymethyl alcohol or the formation of other side products due to the presence of water. Thionyl chloride reacts vigorously with water to produce HCl and SO2, and any residual moisture in your starting material or solvent will consume the reagent and create a more aqueous acidic environment, which can promote hydrolysis of the product.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure they are properly stored over molecular sieves.

    • Dry your starting hydroxymethyl compound under high vacuum before use.

  • Optimize Reagent Addition and Temperature:

    • Add the thionyl chloride dropwise to a cooled solution (e.g., 0 °C) of the alcohol. This will help to control the exothermicity of the reaction and minimize side reactions.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then, if necessary, gently heat to drive the reaction to completion.

  • Choice of Solvent:

    • Use a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents.[3]

  • Work-up Procedure:

    • After the reaction is complete, quench the excess thionyl chloride by carefully adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. Be extremely cautious as this is a highly exothermic process that releases SO2 and HCl gas.

    • Promptly extract your product into an organic solvent to minimize its contact time with the aqueous phase.

Q2: During the work-up of my reaction, I'm observing a significant loss of product, and my aqueous layer shows the presence of multiple byproducts. What could be the cause?

A2: This issue often points to the hydrolysis of either the chloromethyl group or, less commonly under acidic to neutral work-up conditions, the isoxazole ring. The hydrochloride salt of your product makes it water-soluble, and prolonged exposure to an aqueous environment, especially if the pH is not carefully controlled, can lead to degradation.

Troubleshooting Steps:

  • Minimize Contact with Water:

    • Perform the aqueous work-up as quickly as possible.

    • Use cold (0-5 °C) aqueous solutions for washing to reduce the rate of hydrolysis.

  • pH Control during Extraction:

    • If you need to neutralize the reaction mixture, use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide. Strong bases can catalyze the hydrolysis of the chloromethyl group and potentially open the isoxazole ring.[4]

    • To extract the product, you can adjust the pH of the aqueous layer. To keep the hydrochloride salt in the aqueous phase while removing non-basic impurities, maintain an acidic pH. To extract the free base into an organic solvent, carefully basify the aqueous layer with a weak base and immediately extract.

  • Salting Out:

    • Before extraction, saturate the aqueous layer with a salt like sodium chloride. This will decrease the solubility of your product in the aqueous phase and improve extraction efficiency into the organic layer.

Q3: My final product, 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride, is a sticky solid or an oil and is difficult to handle and purify. Why is this happening?

A3: Pyridine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the air.[5] This can make the product difficult to handle and can also contribute to its degradation over time. The "oiling out" during crystallization is often due to an inappropriate solvent system or the presence of impurities.

Troubleshooting Steps:

  • Handling and Storage:

    • Handle the final product in a dry atmosphere, such as a glove box or under a stream of inert gas.

    • Store the product in a tightly sealed container in a desiccator over a strong drying agent like phosphorus pentoxide.

  • Purification by Crystallization:

    • If the product "oils out," try a different solvent or a co-solvent system. Good solvents for recrystallizing pyridine hydrochlorides include ethanol, isopropanol, or a mixture of a good solvent (like methanol) with a poor solvent (like diethyl ether or ethyl acetate).[5]

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

  • Purification by Chromatography:

    • If crystallization is unsuccessful, column chromatography on silica gel is a viable option. Use a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) to elute your product.[5] It's important to note that the acidic nature of silica gel can sometimes cause issues, but it is a standard method for purifying such compounds.

FAQ Section

Q: What is the primary hydrolysis byproduct I should look for?

A: The most likely hydrolysis byproduct is 4-[5-(hydroxymethyl)-3-isoxazolyl]pyridine. This compound will be more polar than your desired product and will have a characteristic -OH peak in its IR spectrum and a different chemical shift for the CH2 group in its 1H NMR spectrum.

Q: How can I monitor the progress of the chlorination reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting alcohol will be more polar (lower Rf value) than the chloromethyl product. You can also use LC-MS to monitor the disappearance of the starting material and the appearance of the product.[6]

Q: Is the isoxazole ring stable to the acidic conditions of the hydrochloride salt?

A: Generally, the isoxazole ring is stable in acidic to neutral conditions. The primary concern with hydrolysis is the chloromethyl group. However, exposure to strong bases should be avoided as it can lead to ring opening.[4]

Key Experimental Parameters and Their Impact on Hydrolysis

ParameterCondition to Minimize HydrolysisRationale
Water Content Anhydrous conditionsWater is the nucleophile for hydrolysis.
Temperature Low to moderate temperaturesHigher temperatures accelerate the rate of hydrolysis.
pH Neutral to mildly acidicStrong acids and bases can catalyze hydrolysis.
Solvent Aprotic (e.g., DCM, Chloroform)Protic solvents can participate in and stabilize the transition state of hydrolysis.[3]
Work-up Time As short as possibleMinimizes contact time with the aqueous phase.

Troubleshooting Workflow

Hydrolysis_Troubleshooting start Low Yield or Impure Product check_stage Identify Stage of Synthesis with Issue start->check_stage chlorination Chlorination Step check_stage->chlorination Reaction Issue workup Work-up/Extraction check_stage->workup Extraction Issue purification Purification/Isolation check_stage->purification Final Product Issue anhydrous Ensure Anhydrous Conditions (Dry Solvents, Glassware, Starting Material) chlorination->anhydrous Suspect Water Contamination temp_control Optimize Temperature Control (e.g., 0°C addition) chlorination->temp_control Exothermic Reaction solvent_choice Use Aprotic Solvent (e.g., DCM) chlorination->solvent_choice Solvent-Related Side Reactions minimize_h2o_contact Minimize Aqueous Contact Time workup->minimize_h2o_contact Product Loss ph_control Control pH During Extraction (Use weak base) workup->ph_control Degradation salting_out Use 'Salting Out' Technique workup->salting_out Poor Extraction hygroscopic Handle in Dry Atmosphere (Glovebox, Inert Gas) purification->hygroscopic Sticky Solid/Oil recrystallization Optimize Recrystallization Solvent purification->recrystallization 'Oiling Out' chromatography Use Column Chromatography purification->chromatography Crystallization Fails success High Purity Product anhydrous->success temp_control->success solvent_choice->success minimize_h2o_contact->success ph_control->success salting_out->success hygroscopic->success recrystallization->success chromatography->success

Caption: Troubleshooting workflow for preventing hydrolysis.

Analytical Protocols for Detecting Hydrolysis

To effectively troubleshoot, you need to be able to detect the presence of hydrolysis byproducts. Here are some recommended analytical methods:

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A common starting point is 9:1 ethyl acetate/methanol.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate. The hydrolysis product (the alcohol) will have a lower Rf value (be more polar) than the chloromethyl product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm). The hydrolysis product will typically have a shorter retention time than the desired product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shift of the methylene protons (-CH2-) will be different for the chloromethyl and hydroxymethyl compounds. The -CH2Cl protons will typically be further downfield than the -CH2OH protons. The alcohol will also show a broad singlet for the -OH proton, which is exchangeable with D2O.

    • 13C NMR: The chemical shift of the methylene carbon will also be indicative of the functional group present.

  • Mass Spectrometry (MS):

    • LC-MS is a powerful tool for identifying the molecular weights of the components in your reaction mixture. The hydrolysis product will have a molecular weight that is 18 atomic mass units (amu) higher than the starting alcohol (loss of HCl, gain of H2O) and 17 amu lower than the chloromethyl product (loss of Cl, gain of OH).

By carefully controlling your reaction conditions and using the appropriate analytical techniques to monitor your synthesis, you can successfully prevent the hydrolysis of 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride and obtain a high yield of pure product.

References

  • Zhu, C., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 457-465.
  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Fokin, A. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 13853-13871.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Fokin, A. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • CN103130732A. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • ResearchGate. (2024, September). Synthetic uses of thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2015, September 10). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4137-4153.
  • CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Han, W. W., et al. (1981). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 70(10), 1110-1115.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Brown, R. S., et al. (1981). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 7, 993-999.
  • De, S., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(30), 5963-5969.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • CN105085378A. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Organic Chemistry Portal. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

  • IntechOpen. (2026).
  • ScienceMadness.org. (2018, October 7). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • Lirias. (2023, July 4). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel isoxazole functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

  • PubMed. (2025, March 15). Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy.
  • CN105085377A. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

Sources

Optimization

Troubleshooting poor solubility of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in organic solvents

Welcome to the dedicated technical support guide for 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve solubility challenges encountered with this compound in organic solvents. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in my organic solvent. What are the underlying scientific reasons for its poor solubility?

A1: The solubility challenges you're encountering stem from the inherent physicochemical properties of the molecule, specifically its salt form and crystalline structure.

  • Impact of the Hydrochloride Salt: The molecule is provided as a hydrochloride salt. This means the basic nitrogen atom on the pyridine ring is protonated, forming a pyridinium cation, with chloride as the counter-ion. This ionic character significantly increases the compound's polarity. While this enhances aqueous solubility, it drastically reduces its solubility in non-polar or weakly polar organic solvents.[1][2][3] The solvent must possess sufficient polarity to effectively solvate both the pyridinium cation and the chloride anion.

  • Crystal Lattice Energy: As a crystalline solid, the individual molecules are tightly packed in a crystal lattice.[4] For dissolution to occur, the solvent molecules must provide enough energy—the solvation energy—to overcome this strong intermolecular attraction (the crystal lattice energy).[4] If the energy released during solvation is less than the energy required to break the crystal lattice, the compound will have poor solubility.

  • Molecular Structure: The molecule itself possesses both polar (pyridinium hydrochloride, isoxazole ring) and less polar (chloromethyl group, aromatic rings) regions. This amphiphilic nature means that selecting an ideal solvent can be challenging, as it needs to favorably interact with all parts of the molecule.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: A systematic approach to solvent selection is crucial. Start with highly polar, aprotic solvents, as they are most likely to effectively solvate the ionic hydrochloride salt.

Table 1: Qualitative Solubility Profile of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)[5], Dimethylformamide (DMF)High These solvents have high dielectric constants and are excellent at solvating both cations and anions, making them ideal for dissolving hydrochloride salts.[5][6]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to Low While polar, these solvents are also protic. They can hydrogen bond, but their ability to solvate the chloride ion may be less effective than polar aprotic solvents. Solubility is often temperature-dependent.[6][7]
Less Polar Acetonitrile (ACN), AcetoneLow These solvents lack the polarity required to effectively overcome the crystal lattice energy of the salt.[6][7]
Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, HexanesVery Low / Insoluble These solvents cannot effectively solvate the charged pyridinium ion or the chloride anion, leading to extremely poor solubility.[8]

Recommendation: Begin your experiments with DMSO or DMF. If your downstream application is incompatible with these solvents, explore the use of co-solvents or chemical modification.

Q3: My experimental protocol restricts the use of DMSO or DMF. How can I improve solubility in a less ideal solvent like ethanol or acetonitrile?

A3: If you are constrained to a specific solvent system, several physical methods can be employed to enhance solubility. These methods work by providing additional energy to overcome the crystal lattice forces.

  • Gentle Heating: Increasing the temperature of the solution often increases the solubility of solids.[8] This is because the added thermal energy helps to break down the crystal lattice.

    • Caution: Always be mindful of the compound's thermal stability. It is recommended to perform a preliminary stability test by dissolving a small sample, heating it to your desired temperature for a short period, and then analyzing for degradation (e.g., by LC-MS). Do not exceed the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can help break apart solid agglomerates and increase the surface area of the solute exposed to the solvent.[1]

  • Co-solvency: This is a powerful and widely used technique.[6] By adding a small amount of a strong, polar "co-solvent" (like DMSO) to your primary, less polar solvent, you can create a solvent mixture with significantly improved solvating power.[8] Even a small percentage (e.g., 1-10%) of DMSO in acetonitrile can dramatically increase the solubility of a hydrochloride salt.

Q4: I've heard that adjusting the pH can help. How does this work for a pyridine hydrochloride salt?

A4: Adjusting the pH is a chemical modification strategy that directly addresses the root cause of poor solubility in organic solvents: the ionic nature of the hydrochloride salt. By adding a base, you deprotonate the pyridinium ion, converting it into its neutral (free base) form. This free base is significantly less polar and, therefore, much more soluble in a wider range of organic solvents.[1][8]

The key to this process is understanding the acid-base equilibrium, which is governed by the pKa of the pyridinium ion. The pKa is the pH at which the compound is 50% in its protonated (pyridinium) form and 50% in its deprotonated (free base) form. For 4-substituted pyridines, the pKa can range from approximately 3 to 6.[9][10][11] To ensure complete conversion to the free base, the pH of the environment should be at least 2 units above the pKa.

G cluster_0 Equilibrium in Solution Salt Pyridinium Hydrochloride (Salt Form) Polar / Low Organic Solubility FreeBase Pyridine Free Base (Neutral) Less Polar / High Organic Solubility Salt->FreeBase + Base (e.g., NaHCO₃, Et₃N) - H⁺Cl⁻ (pH > pKa) FreeBase->Salt + Acid (e.g., HCl) (pH < pKa)

Figure 1. Acid-base equilibrium of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. Increasing the pH shifts the equilibrium to the free base, enhancing organic solubility.

Q5: My compound still won't dissolve. How do I perform the conversion to the free base, and can I use it directly in my reaction?

A5: If physical methods are insufficient, converting the salt to its free base is the most robust solution for achieving solubility in less polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][12] This is a standard procedure, particularly in organic synthesis.

The process involves suspending the hydrochloride salt in your desired organic solvent and adding a suitable base to neutralize the HCl. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used because the resulting ammonium salt byproduct is often insoluble and can be filtered off.

G start Start: 4-[5-(...)]pyridine HCl (Solid) suspend 1. Suspend in anhydrous organic solvent (e.g., DCM) under N₂ start->suspend cool 2. Cool to 0 °C (Ice Bath) suspend->cool add_base 3. Add Base dropwise (e.g., Triethylamine, 1.1 eq) cool->add_base stir 4. Stir at 0 °C for 30 min add_base->stir result Result: Mixture of soluble free base and precipitated Et₃N·HCl stir->result filter 5. (Optional) Filter to remove precipitated salt result->filter use 6. Use resulting solution directly in next step result->use If precipitate does not interfere with reaction filter->use

Figure 2. Experimental workflow for the in-situ conversion of the hydrochloride salt to its free base for enhanced solubility in organic solvents.

In many cases, the resulting solution containing the dissolved free base and the precipitated ammonium salt can be used directly in the subsequent reaction step without the need for filtration.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

Objective: To dissolve 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in a non-ideal primary solvent by introducing a small quantity of a strong co-solvent.

Materials:

  • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

  • Primary organic solvent (e.g., Acetonitrile)

  • Co-solvent (e.g., DMSO, analytical grade)[5]

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of the hydrochloride salt into a volumetric flask.

  • Add the co-solvent (e.g., DMSO) first. Use a volume sufficient to fully dissolve the compound, typically 5-10% of the final desired volume.

  • Gently swirl or vortex the flask until the solid is completely dissolved. Sonication can be used to expedite this step.

  • Once a clear solution is obtained, slowly add the primary solvent (e.g., Acetonitrile) to the flask.

  • Continue adding the primary solvent up to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution. If any precipitation occurs, slightly increase the percentage of the co-solvent in your next attempt.

Protocol 2: Conversion to Free Base for Use in Organic Synthesis

Objective: To convert the hydrochloride salt to its more soluble free base form in situ for direct use in a chemical reaction.[1][8]

Materials:

  • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1 equivalent)

  • Anhydrous organic solvent (e.g., Dichloromethane, DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, 1.1 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirred reaction vessel and magnetic stirrer

  • Ice bath

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the hydrochloride salt.

  • Add the anhydrous organic solvent (e.g., DCM) to create a suspension.

  • Begin vigorous stirring and cool the suspension to 0 °C using an ice bath.

  • Slowly, add the tertiary amine base (1.1 equivalents) dropwise to the cold, stirred suspension.

  • Continue stirring the mixture at 0 °C for approximately 15-30 minutes.

  • During this time, you should observe the solid hydrochloride salt reacting and dissolving as it forms the soluble free amine. A new precipitate, the trialkylammonium hydrochloride salt, may form.

  • The resulting mixture, containing the dissolved free base, can now be used directly for your subsequent synthetic step (e.g., addition of other reagents).

References

  • BenchChem. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. BenchChem Technical Support.
  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Atalay, V. E. (2025). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Poliak, P. (n.d.).
  • Driscoll, J. S., Pfleiderer, W., & Taylor, E. C. (1962). Pyridine 1-Oxides. X. pKa Values for Some 4-Substituted Nicotinic Acid 1-Oxides. The Journal of Organic Chemistry, 27(9), 3271–3273.
  • BenchChem. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. BenchChem Technical Support.
  • Frau, J., Ortega-Castro, J., & Munoz, F. (n.d.). Theoretical pKa calculations of substituted pyridines.
  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing.
  • Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... (n.d.).
  • Eckert, F., & Klamt, A. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Poliak, P. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. (n.d.).
  • Pyridine from Pyridine hydrochloride. (2018, October 7). Sciencemadness.org.
  • BenchChem. (2025). How to remove pyridine from a reaction mixture. BenchChem Technical Support.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 166-175.
  • Method for recovering pyridine. (n.d.).
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.).
  • Method for recovering pyridine from pyridine hydrochloride water solution. (n.d.).
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • TOKU-E. (n.d.).
  • Shakeel, F., et al. (2021).
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Chloromethyl Isoxazole Substitution

Welcome to the technical support center for optimizing substitution reactions involving chloromethyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing substitution reactions involving chloromethyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile building blocks. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the substitution reaction of chloromethyl isoxazoles. The question-and-answer format is designed to provide direct and actionable solutions to common problems.

Question 1: My reaction is showing low conversion or has stalled completely. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a frequent issue that can often be traced back to insufficient reaction temperature, especially when working with less reactive nucleophiles.

  • Causality: The substitution reaction on the chloromethyl group of an isoxazole is typically an SN2-type process. The rate of this reaction is highly dependent on the energy of the reactants to overcome the activation energy barrier. If the temperature is too low, the kinetic energy of the molecules may be insufficient for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Begin by increasing the reaction temperature in a controlled manner, for example, in 5-10 °C increments. Monitor the reaction progress closely at each new temperature point using an appropriate analytical technique like TLC, LC-MS, or GC-MS.

    • Solvent Consideration: Ensure your chosen solvent is suitable for the intended temperature range. A solvent with a boiling point that is too low will limit the temperature you can achieve. In such cases, switching to a higher-boiling point solvent such as DMF, DMSO, or NMP might be necessary. Be mindful that solvent polarity can also influence the reaction rate.

    • Nucleophile Reactivity: The nature of your nucleophile plays a critical role. Weakly nucleophilic species (e.g., hindered amines, some phenols) will inherently require more thermal energy to react. If increasing the temperature is not feasible or leads to degradation, you might consider activating the nucleophile (e.g., by converting an alcohol to its more nucleophilic alkoxide form with a suitable base).

Question 2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer:

The formation of by-products is often a consequence of excessive reaction temperature, which can activate alternative reaction pathways or lead to the degradation of starting materials or the desired product.

  • Causality: The isoxazole ring itself, while generally stable, can be susceptible to degradation or rearrangement under harsh conditions (e.g., high temperatures, strong bases). For instance, certain isoxazoles can undergo ring-opening reactions. Additionally, high temperatures can promote side reactions of your nucleophile or solvent.

  • Troubleshooting Steps:

    • Temperature Reduction: The most straightforward approach is to lower the reaction temperature. Even a small reduction of 5-10 °C can significantly suppress the rate of undesired side reactions, which often have a higher activation energy than the desired substitution.

    • Reaction Time Optimization: At a lower temperature, the reaction will likely proceed more slowly. It is crucial to re-optimize the reaction time to ensure you achieve maximum conversion to the desired product without allowing significant time for side reactions to occur.

    • Investigate Alternative Catalysts or Additives: In some cases, a catalyst or additive can promote the desired reaction pathway, allowing for lower reaction temperatures. For example, the use of a phase-transfer catalyst can be beneficial in biphasic systems.

Question 3: My product appears to be degrading during the reaction. How can I mitigate this?

Answer:

Product degradation is a clear indication that the reaction conditions are too harsh. Temperature is a primary factor, but other parameters should also be considered.

  • Causality: The stability of the substituted isoxazole product may be lower than that of the starting materials under the reaction conditions. The newly introduced functional group could be sensitive to heat or other reagents present in the reaction mixture.

  • Troubleshooting Steps:

    • Perform a Stability Study: To isolate the cause of degradation, conduct a control experiment where you subject your purified product to the reaction conditions (solvent, temperature, any bases or acids) in the absence of the starting materials. This will confirm if the product is indeed unstable under these conditions.

    • Gradual Temperature Screening: If product instability is confirmed, a systematic screening of lower temperatures is necessary. This can be efficiently done using parallel synthesis tools if available.

    • Consider a Milder Base/Acid: If your reaction requires a base or acid, consider switching to a milder alternative. For example, organic bases like triethylamine or DIPEA are often less harsh than inorganic bases like sodium hydroxide or potassium carbonate.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reaction temperature for chloromethyl isoxazole substitutions.

What is a typical starting temperature for these reactions?

A good starting point for many substitution reactions with moderately reactive nucleophiles (e.g., primary amines, thiols) in a polar aprotic solvent like acetonitrile or acetone is often in the range of 40-60 °C. For less reactive nucleophiles or in less polar solvents, a higher starting temperature may be necessary.

How does the substitution pattern on the isoxazole ring affect the optimal temperature?

Electron-withdrawing groups on the isoxazole ring can make the benzylic-like carbon of the chloromethyl group more electrophilic and thus more reactive, potentially allowing for lower reaction temperatures. Conversely, electron-donating groups may decrease reactivity, necessitating higher temperatures.

Is it always better to run the reaction at a higher temperature to speed it up?

No, this is a common misconception. While higher temperatures increase the reaction rate, they can also lead to a decrease in selectivity and product stability, as discussed in the troubleshooting section. The goal is to find the "sweet spot" that provides a reasonable reaction rate with minimal side product formation and degradation.

Can microwave chemistry be applied to these reactions?

Yes, microwave-assisted synthesis can be a very effective tool for optimizing these reactions. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and, in some cases, improved yields and purities. It allows for precise temperature control and can be particularly useful for high-throughput screening of reaction conditions.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal reaction temperature for a given substitution reaction.

  • Setup: In a series of identical reaction vessels, combine the chloromethyl isoxazole (1.0 eq), the nucleophile (1.1-1.5 eq), and the chosen solvent.

  • Temperature Gradient: Place each vessel in a separate heating block or oil bath set to a different temperature (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

  • Time-Course Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction.

  • Quenching and Analysis: Quench the reaction in the aliquot (e.g., by dilution with a suitable solvent) and analyze it by LC-MS or GC-MS to determine the relative amounts of starting material, product, and any major by-products.

  • Data Interpretation: Plot the conversion to product and the formation of impurities as a function of time for each temperature. The optimal temperature is the one that gives the highest yield of the desired product in a reasonable timeframe with minimal impurity formation.

Table 1: Example Data for Temperature Optimization

Temperature (°C)Time (h)Conversion (%)Product Purity (%)
402465>98
501285>98
6069597
704>9992 (Degradation observed)
802>9985 (Significant degradation)

This is example data and will vary depending on the specific reactants and conditions.

Section 4: Visualizing Workflows

Diagram 1: Workflow for Troubleshooting Low Reaction Conversion

G start Low Conversion Observed temp_check Is reaction temperature adequate? start->temp_check increase_temp Incrementally increase temperature (5-10 °C) temp_check->increase_temp No success Problem Resolved temp_check->success Yes monitor Monitor reaction progress (TLC, LC-MS) increase_temp->monitor solvent_check Is solvent boiling point a limiting factor? monitor->solvent_check change_solvent Switch to a higher-boiling point solvent (e.g., DMF, DMSO) solvent_check->change_solvent Yes nucleophile_check Is the nucleophile sufficiently reactive? solvent_check->nucleophile_check No change_solvent->monitor activate_nucleophile Consider nucleophile activation (e.g., deprotonation) nucleophile_check->activate_nucleophile No nucleophile_check->success Yes activate_nucleophile->monitor

Caption: A decision tree for troubleshooting low conversion in chloromethyl isoxazole substitutions.

Diagram 2: General Workflow for Temperature Optimization

G start Define Reaction System (Substrate, Nucleophile, Solvent) set_temp_range Set up parallel reactions with a temperature gradient (e.g., 40-80 °C in 10 °C increments) start->set_temp_range time_course Monitor each reaction over time (e.g., 1, 2, 4, 8, 24h) set_temp_range->time_course analysis Analyze aliquots by LC-MS or GC-MS time_course->analysis data_plot Plot % Conversion and % Purity vs. Time for each temperature analysis->data_plot optimum Identify Optimal Temperature (Best balance of rate and purity) data_plot->optimum

Caption: A systematic workflow for optimizing the reaction temperature.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Boulton, A. J., & Ghosh, P. B. (1969). The thermal rearrangement of some 5-substituted 3-arylamino-1,2,4-oxadiazoles. Journal of the Chemical Society B: Physical Organic, 1004-1011. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Optimization

Technical Support Center: Optimizing Base Selection for Neutralizing 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points researchers encounter when working with 4-[5-(Chloromethyl)-3-isoxazolyl]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points researchers encounter when working with 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride .

This molecule presents a classic "dual-threat" chemotype: it contains an acidic pyridinium salt (requiring neutralization to liberate the free base) and a highly electrophilic chloromethyl group attached to an electron-withdrawing isoxazole ring. Choosing the wrong base will rapidly lead to nucleophilic substitution (Sₙ2) side reactions, ring-opening degradation, or spontaneous polymerization.

Base Selection Workflow

The decision of which base to use depends entirely on whether you need to isolate the free base for analytical characterization or use it immediately in a downstream coupling reaction.

BaseSelection Start 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl Neutralization Decision Workflow Requirement? Start->Decision Isolate Isolation of Free Base (For Storage/Analysis) Decision->Isolate Yes InSitu In Situ Neutralization (For Immediate Coupling) Decision->InSitu No BaseAq Use Mild Aqueous Base (e.g., Sat. NaHCO3) Isolate->BaseAq BaseOrg Use Sterically Hindered Organic Base (e.g., DIPEA) InSitu->BaseOrg Avoid1 AVOID: Strong Aqueous Bases (NaOH, KOH) -> Hydrolysis BaseAq->Avoid1 Avoid2 AVOID: Nucleophilic Amines (TEA, NH3) -> Quaternization BaseOrg->Avoid2

Workflow for base selection to prevent chloromethyl degradation during neutralization.

Troubleshooting Guide & FAQs

Q1: Why does my isolated free base show a mass shift of -18 Da (M-Cl+OH) during LC-MS analysis? A: This mass shift indicates the hydrolysis of the chloromethyl group to a hydroxymethyl group. The chloromethyl moiety on the isoxazole ring is highly activated and exceptionally prone to nucleophilic substitution[1]. If you use a strong aqueous base like NaOH or KOH to neutralize the pyridinium salt, the hydroxide ions will rapidly displace the chloride. Solution: Switch to a mild, non-nucleophilic aqueous base such as saturated sodium bicarbonate (NaHCO₃) and perform the neutralization strictly at 0–5 °C to kinetically suppress hydrolysis.

Q2: Can I use Triethylamine (TEA) instead of N,N-Diisopropylethylamine (DIPEA) for in situ neutralization? A: It is highly discouraged. While TEA and DIPEA share similar basicity (pKa ~10.75), TEA is significantly more nucleophilic. The steric bulk of the two isopropyl groups in DIPEA prevents it from acting as a nucleophile[2]. Using TEA often leads to the formation of unwanted quaternary ammonium salts via a Menshutkin reaction with the electrophilic chloromethyl group.

Q3: My compound degrades into a dark, insoluble material upon storage after isolation. How can I improve its shelf life? A: The free base of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine is inherently unstable due to intermolecular alkylation. The basic pyridine nitrogen of one molecule will attack the chloromethyl group of another, causing rapid polymerization. The hydrochloride salt protonates the pyridine nitrogen (pKa ~5.23)[3], rendering it non-nucleophilic and stabilizing the molecule. Solution: Never store the free base. Store the compound as the hydrochloride salt at 2–8 °C under an inert atmosphere, and only generate the free base immediately before your downstream reaction.

Quantitative Comparison of Neutralizing Bases

To ensure experimental success, refer to this quantitative comparison of common bases when applied to chloromethyl isoxazole systems.

BasepKa (Conjugate Acid)NucleophilicitySuitabilityPrimary Risk / Side Reaction
NaOH / KOH ~13.8HighPoorRapid hydrolysis of chloromethyl to hydroxymethyl (-CH₂OH).
Triethylamine (TEA) 10.75ModeratePoorQuaternization (formation of ammonium salts).
NaHCO₃ (Aq) 6.4LowExcellent (Isolation)CO₂ gas evolution (requires careful venting).
DIPEA (Hünig's Base) 10.75Very LowExcellent (In Situ)None; sterically hindered from Sₙ2 attack.

Validated Experimental Protocols

The following self-validating protocols are designed to neutralize the pyridinium core while preserving the structural integrity of the chloromethyl isoxazole.

Protocol A: Aqueous Neutralization and Isolation (For Analytical Characterization)

Use this protocol only if you must isolate the free base for immediate NMR or mass spectrometry.

  • Preparation: Suspend 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl (1.0 eq) in cold dichloromethane (DCM) (10 mL per gram of substrate).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃ solution while stirring vigorously.

    • Causality Note: Pyridine has a pKa of 5.23[3], meaning the mild bicarbonate (pKa 6.4) is perfectly sufficient for deprotonation without triggering Sₙ2 hydrolysis.

    • Safety: CO₂ gas will evolve. Ensure the system is properly vented.

  • Phase Separation: Continue stirring for 15 minutes at 0–5 °C until all solids have dissolved. Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with a half-volume of cold DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly <30 °C to yield the free base. Use immediately.

Protocol B: In Situ Neutralization (For Immediate Downstream Coupling)

This is the preferred method for utilizing the compound as an alkylating agent in synthesis.

  • Preparation: Dissolve your downstream nucleophile (e.g., a primary amine or alkoxide) in an anhydrous, aprotic solvent (e.g., DMF, THF, or Acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Addition: Add the solid 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl (1.0 eq) directly to the reaction mixture at 0 °C.

  • Base Introduction: Add DIPEA (2.5 eq) dropwise via syringe.

    • Causality Note: The first 1.0 eq of DIPEA neutralizes the pyridinium hydrochloride, while the remaining 1.5 eq serves as the acid scavenger for the subsequent Sₙ2 coupling reaction. DIPEA's steric hindrance prevents it from competing with your target nucleophile[2].

  • Reaction: Allow the reaction to warm to room temperature. Avoid heating above 50 °C to prevent base-catalyzed degradation of the isoxazole ring[1].

References[2] N,N-Diisopropylethylamine — Grokipedia | Grokipedia | https://grokipedia.com/N,N-Diisopropylethylamine[3] Pyridine | C5H5N | CID 1049 - PubChem - NIH | PubChem |https://pubchem.ncbi.nlm.nih.gov/compound/1049[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | ACS Publications |https://pubs.acs.org/doi/10.1021/acs.joc.9b02266

Sources

Troubleshooting

Minimizing degradation of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in aqueous media

Welcome to the technical support center for 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and stability of this compound in aqueous media. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride possesses two key structural features that influence its stability in aqueous solutions: a pyridine hydrochloride salt and a chloromethyl-substituted isoxazole ring. The primary degradation pathway of concern is the hydrolysis of the chloromethyl group, which is susceptible to nucleophilic attack by water. This reaction is often pH-dependent and can be accelerated by elevated temperatures. The pyridine hydrochloride salt enhances aqueous solubility but also establishes an acidic pH in unbuffered solutions, which can influence the degradation kinetics.

This guide will walk you through the potential degradation pathways, provide strategies for mitigation, and offer detailed protocols for assessing stability and analyzing degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in aqueous solutions.

Q1: I'm observing a loss of my compound over time in my aqueous stock solution. What is the likely cause?

A1: The most probable cause of compound loss in an aqueous solution is hydrolysis of the chloromethyl group. This is a common degradation pathway for chloromethyl-substituted heterocycles.[1] The methylene carbon adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl derivative, 4-[5-(hydroxymethyl)-3-isoxazolyl]pyridine. The rate of this hydrolysis is often influenced by pH and temperature.

Troubleshooting Steps:

  • pH Control: The stability of pyridinium salts can be pH-dependent.[2] Maintaining a slightly acidic pH can help minimize hydroxide-mediated degradation. Consider using a buffered solution (e.g., acetate or phosphate buffer) in the pH range of 4-6.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to significantly slow down the degradation rate.

  • Solvent Choice: If permissible for your experiment, consider preparing highly concentrated stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and diluting into your aqueous buffer immediately before use.

  • Fresh Preparation: The most reliable approach is to prepare aqueous solutions fresh for each experiment.

Q2: What is the expected primary degradation product of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in water?

A2: The primary degradation product is expected to be 4-[5-(hydroxymethyl)-3-isoxazolyl]pyridine, formed via hydrolysis of the chloromethyl group. This occurs through a nucleophilic substitution reaction where water acts as the nucleophile.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the proposed hydrolysis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in an aqueous environment.

G A 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride B Hydrolysis (Nucleophilic attack by H2O) A->B C 4-[5-(Hydroxymethyl)-3-isoxazolyl]pyridine (Primary Degradation Product) B->C

Caption: Proposed hydrolysis pathway of the parent compound.

Q3: How can I monitor the degradation of my compound and the formation of its degradants?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of the parent compound and separating it from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[3]

Key considerations for method development:

  • Column: A C18 column is a good starting point.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent compound and its more polar degradation products.[3]

  • Detection: The pyridine ring provides a strong UV chromophore, making UV detection a suitable choice. Monitor at a wavelength of maximum absorbance, likely around 260 nm.

Q4: I need to perform a forced degradation study to identify potential degradation products. What conditions should I use?

A4: Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5] The goal is to achieve a target degradation of 5-20%.[4][6]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for several hoursTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated (e.g., 40°C) for a shorter durationTo evaluate susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperatureTo investigate oxidative degradation pathways.
Thermal Degradation 60-80°C (solid-state and in solution)To determine the effect of heat on stability.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To assess light sensitivity.

Experimental Protocol: Forced Degradation Study and HPLC Analysis

This protocol provides a general workflow for conducting a forced degradation study and analyzing the samples using a stability-indicating HPLC method.

G cluster_0 Forced Degradation cluster_1 HPLC Analysis A Prepare Stock Solution (e.g., 1 mg/mL in water or methanol) B Aliquot into separate vials for each stress condition A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize acid/base stressed samples C->D E Dilute all samples to a suitable concentration for HPLC analysis D->E F Inject samples onto RP-HPLC system E->F G Monitor at appropriate UV wavelength F->G H Analyze chromatograms for parent peak and degradation products G->H I Calculate % degradation H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at shorter time intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at various time points.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven at 60°C. Also, place a sample of the solid compound in the oven. Analyze at various time points.

    • Photolytic Degradation: Expose a sample of the stock solution and the solid compound to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis by RP-HPLC:

    • Instrumentation: HPLC with a UV/Vis or PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient would be 95% A and 5% B, ramping to 50% A and 50% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

  • Data Analysis:

    • Identify the peak for the parent compound in the unstressed sample.

    • In the stressed samples, identify new peaks corresponding to degradation products.

    • Calculate the percentage degradation using the peak areas: % Degradation = [ (Initial Area - Stressed Area) / Initial Area ] * 100

References

  • Barrera, C.M., et al. (2006).
  • Serajuddin, A. T. M., & Rosoff, M. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Serajuddin, A. T. M., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • ResolveMass Laboratories. (2026).
  • Klingsberg, E. (n.d.).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • BioProcess International. (n.d.).
  • BenchChem. (2025).
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • PharmaInfo. (n.d.).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Sigma-Aldrich. (n.d.). 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride | 1255717-86-2.
  • ResearchGate. (n.d.). Solubility vs.
  • Asian Journal of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 3-(Chloromethyl)
  • Crystal Growth & Design. (2021). Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability.
  • BenchChem. (2025). Addressing the stability and hygroscopicity of pyridinium salts.
  • ResearchGate. (n.d.). (PDF)
  • Asian Journal of Pharmaceutics. (2023).
  • Semantic Scholar. (2020).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
  • Wiley. (n.d.). Heterocyclic chemistry problems and solutions.
  • PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01.
  • Google Patents. (2008). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of the chloromethylpyridine.
  • Green Chemistry (RSC Publishing). (n.d.). Heterogeneous (de)
  • PLOS. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
  • ResearchGate. (n.d.).
  • ACS Publications. (2016). Handling Hazards Using Continuous Flow Chemistry: Synthesis of N 1 -Aryl-[1,2,3]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes.
  • PubMed. (2011).

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Pyridine Maze: A Comparative Guide to Scaffolding in Modern Drug Discovery

A Note to Our Readers: The initial query for a comparative analysis of CAS 1255717-86-2 has led to a crucial discovery: this specific identifier does not correspond to a publicly cataloged chemical structure. This guide,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Readers: The initial query for a comparative analysis of CAS 1255717-86-2 has led to a crucial discovery: this specific identifier does not correspond to a publicly cataloged chemical structure. This guide, therefore, pivots to a broader, yet equally vital, discussion. We will explore the foundational principles of selecting and benchmarking pyridine-based building blocks, a cornerstone of contemporary medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of these scaffolds is paramount to navigating the complex landscape of therapeutic design.

The Pyridine Privileged: A Chemist's Versatile Ally

The pyridine ring is a quintessential heterocyclic scaffold, forming the backbone of numerous FDA-approved drugs and natural products. Its prevalence stems from a unique combination of properties:

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

  • Aromaticity and π-stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions, further enhancing binding affinities.

  • Modulation of Physicochemical Properties: The strategic placement of substituents on the pyridine ring can fine-tune a molecule's solubility, lipophilicity, and metabolic stability.

  • Versatile Reactivity: The pyridine ring can be readily functionalized at various positions, providing a scaffold for diverse chemical modifications.

Selecting the Right Tool for the Job: A Logic-Driven Approach to Pyridine Building Block Selection

The choice of a pyridine-based building block is a critical decision in the drug discovery workflow. A systematic approach, grounded in the principles of structure-activity relationship (SAR) studies, is essential.

Caption: A streamlined workflow for the rational selection and benchmarking of pyridine-based building blocks in drug discovery.

Benchmarking Pyridine Building Blocks: Key Performance Indicators

A robust comparison of pyridine-based building blocks necessitates a multi-faceted experimental approach. The following key performance indicators (KPIs) provide a framework for objective evaluation:

Performance MetricExperimental ProtocolRationale
Reaction Yield & Efficiency Standardized cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a panel of diverse coupling partners.Provides a direct measure of the building block's reactivity and suitability for library synthesis.
Regioselectivity Spectroscopic analysis (¹H NMR, ¹³C NMR) of reaction products.Determines the positional selectivity of functionalization, crucial for controlling molecular architecture.
Functional Group Tolerance Reactions performed in the presence of common functional groups (e.g., esters, amides, nitro groups).Assesses the building block's compatibility with a wide range of chemical functionalities, enabling its use in complex syntheses.
Ease of Purification Comparison of chromatographic behavior (TLC, HPLC) and crystallization success.Impacts the efficiency and scalability of the synthetic process.
Physicochemical Properties Measurement of solubility (in various solvents) and lipophilicity (LogP/LogD).Critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Hypothetical Benchmarking of Substituted Pyridines

To illustrate this process, let's consider a hypothetical scenario where we are comparing three fictional, yet representative, pyridine building blocks for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants:

    • Pyridine Building Block (0.5 mmol)

    • Aryl Boronic Acid (0.6 mmol)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (1.5 mmol)

    • Toluene/H₂O (4:1, 5 mL)

  • Procedure:

    • Combine the pyridine building block, aryl boronic acid, and Na₂CO₃ in a reaction vessel.

    • Purge the vessel with an inert gas (e.g., Argon).

    • Add the solvent and the palladium catalyst.

    • Heat the reaction mixture at 90°C for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, extract with an organic solvent, and purify by column chromatography.

Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Hypothetical Results:

Building BlockYield (%)Purity (%)Ease of Purification
Pyridine-A 85>98Straightforward
Pyridine-B 6295Moderate
Pyridine-C 9190Difficult (byproduct formation)

Analysis:

In this hypothetical scenario, Pyridine-A emerges as the superior building block for this specific transformation, demonstrating a high yield, excellent purity, and ease of handling. While Pyridine-C provided a slightly higher yield, the challenges associated with its purification would likely render it less desirable for high-throughput synthesis. Pyridine-B shows moderate performance across the board.

Conclusion and Future Directions

The rational selection and rigorous benchmarking of pyridine-based building blocks are indispensable for the successful execution of drug discovery campaigns. While the initial query regarding CAS 1255717-86-2 could not be addressed due to the lack of a defined structure, the principles and methodologies outlined in this guide provide a comprehensive framework for any medicinal chemist working with this privileged scaffold. The future of drug discovery will undoubtedly rely on the continued development of novel pyridine building blocks and the application of systematic, data-driven approaches to their evaluation and implementation.

References

As this guide is a conceptual framework based on established chemical principles rather than a direct analysis of a specific molecule, direct citations are not applicable. The methodologies and concepts presented are fundamental in the field of organic and medicinal chemistry and are covered in standard textbooks and review articles on these subjects. For further reading on the importance of pyridine scaffolds in drug discovery, the following resources are recommended:

  • Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock
  • Title: Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry Source: Life Chemicals
  • Title: Pyridones in drug discovery: Recent advances

    • Source: PubMed
    • URL: [Link]

Comparative

Structural Validation of Synthesized Isoxazolyl Pyridines: X-Ray Crystallography vs. Alternative Analytical Modalities

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & The Analytical Challenge Isoxazolyl pyridines—and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & The Analytical Challenge

Isoxazolyl pyridines—and their fused analogs, such as isoxazolo[4,5-b]pyridines—are highly privileged pharmacophores in modern medicinal chemistry. They are frequently deployed as kinase inhibitors, anti-inflammatory agents, and antiviral compounds, notably as influenza A virus M2-S31N channel blockers [1]. However, the synthesis of these nitrogen- and oxygen-rich heterocycles is fraught with regiochemical pitfalls.

During base-promoted annulation or 1,3-dipolar cycloadditions, the formation of unintended regioisomers (e.g., 3,4-disubstituted vs. 3,5-disubstituted isoxazoles) or unexpected structural rearrangements (such as the Boulton–Katritzky rearrangement to triazoles) is common [2]. As a Senior Application Scientist, I frequently observe that relying solely on standard 1D Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) can lead to catastrophic misassignments in drug discovery pipelines.

This guide objectively compares the performance of Single-Crystal X-Ray Crystallography against alternative analytical modalities (NMR, HRMS) for the structural validation of isoxazolyl pyridines. Furthermore, it provides a self-validating experimental protocol to ensure absolute structural integrity.

Mechanistic Causality: Why Regiochemistry Fails Standard Analysis

The core dilemma in validating isoxazolyl pyridines lies in the lack of contiguous protons on the heterocyclic core. In highly substituted derivatives, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) often fail to provide unambiguous connectivity due to weak or absent correlations across heteroatoms.

Furthermore, under basic conditions, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a base-promoted Boulton–Katritzky rearrangement, yielding 3-hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridines[2]. Because the exact mass remains identical (isomeric), HRMS cannot distinguish between the desired isoxazole and the triazole byproduct.

G A Isoxazole Precursor (e.g., 2-chloro-3-nitropyridine) B Base-Promoted Annulation A->B C Isoxazolo[4,5-b]pyridine (Target Pharmacophore) B->C Desired Pathway D Boulton-Katritzky Rearrangement B->D Side Reaction E Triazole Byproduct (Regioisomer) D->E

Fig 1. Reaction pathways in isoxazolyl pyridine synthesis and potential rearrangement byproducts.

Comparative Analysis of Structural Validation Modalities

To build a self-validating system, a multi-modal approach is required. Below is an objective comparison of the three primary analytical techniques used for structural elucidation. X-ray crystallography remains the gold standard for absolute configuration, while NMR and HRMS serve as rapid, orthogonal pre-validation steps [3].

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityPrimary OutputRegiochemical CertaintyStereochemical ResolutionSample RequirementThroughput
Single-Crystal X-Ray 3D Atomic CoordinatesAbsolute Absolute 0.1–0.5 mg (Single Crystal)Low (Days)
2D NMR (HMBC/NOESY) Solution-State ConnectivityModerate to HighRelative (via NOE)5–10 mg (Solution)High (Hours)
HRMS (ESI-TOF) Exact Mass & FormulaNone (Cannot distinguish isomers)None< 0.1 mg (Solution)Very High (Minutes)
The Verdict

While HRMS confirms the successful condensation (mass) and NMR confirms bulk purity and solution dynamics, X-ray crystallography is the only modality that definitively resolves the spatial arrangement, dihedral angles, and tautomeric states of the isoxazole and pyridine rings [4].

Validation Start Synthesized Isoxazolyl Pyridine NMR 2D NMR (HMBC/NOESY) Start->NMR HRMS HRMS (Exact Mass) Start->HRMS Decision Is Regiochemistry Unambiguous? NMR->Decision Xray X-Ray Crystallography (Absolute Configuration) Decision->Xray No (Steric Crowding) Valid Validated 3D Structure Decision->Valid Yes (Clear Correlations) Xray->Valid Atomic Coordinates

Fig 2. Self-validating analytical workflow for determining the structural integrity of novel heterocycles.

Experimental Protocol: A Self-Validating Crystallography Workflow

To ensure reproducibility, the following step-by-step methodology outlines the synthesis, crystallization, and X-ray validation of an isoxazolyl pyridine derivative. This protocol is designed to be self-validating: the HRMS confirms the mass, the NMR confirms the bulk homogeneity, and the X-ray confirms the absolute 3D structure.

Phase 1: Synthesis and Pre-Validation
  • Reaction Setup: Dissolve the functionalized 2-chloro-3-nitropyridine precursor (1.0 mmol) and the corresponding arylhydrazone (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Base-Promoted Annulation: Add anhydrous K₂CO₃ (2.5 mmol) and stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with water, extract with ethyl acetate (3 × 15 mL), and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Orthogonal Pre-Validation:

    • Submit a 0.1 mg aliquot for ESI-HRMS to confirm the exact mass [M+H]⁺.

    • Dissolve 5 mg in CDCl₃ for ¹H and ¹³C NMR to verify bulk purity (>95%).

Phase 2: Crystal Growth (Vapor Diffusion Method)

Causality Note: Isoxazolyl pyridines often form polymorphs. Vapor diffusion allows for a slow, controlled supersaturation, yielding high-quality, defect-free single crystals suitable for diffraction.

  • Inner Vial Preparation: Dissolve 2–3 mg of the purified isoxazolyl pyridine in 0.5 mL of a good solvent (e.g., Dichloromethane or Chloroform) in a 1-dram glass vial.

  • Outer Vial Preparation: Place the 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., Hexanes or Pentane).

  • Diffusion: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 3–7 days, inspect for crystal formation. Ideal crystals should be translucent, sharply faceted, and approximately 0.1–0.3 mm in dimension.

Phase 3: X-Ray Diffraction & Structure Solution
  • Mounting: Coat a selected single crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion and prevent solvent loss.

  • Data Collection: Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation. Ensure data completeness is >99% up to 2θ=50∘ .

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface. Refine all non-hydrogen atoms anisotropically.

Quantitative Data Presentation

When comparing the structural integrity of synthesized batches, crystallographic refinement parameters serve as the ultimate quality control metrics. Below is a representative data table demonstrating the expected parameters for a successfully validated isoxazolo[4,5-b]pyridine [2].

Table 2: Representative Crystallographic Refinement Data
ParameterIsoxazolo[4,5-b]pyridine (Desired)Triazole Byproduct (Rearranged)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Temperature (K) 100(2)100(2)
Isoxazole Dihedral Angle (°) 32.64(5)N/A (Ring opened)
Goodness-of-fit on F2 1.0451.062
Final R indices[ I>2σ(I) ] R1​=0.0342,wR2​=0.0815 R1​=0.0410,wR2​=0.0922
Validation Outcome Confirmed RegiochemistryConfirmed Rearrangement

Note: The dihedral angle between the isoxazole and pyridine rings is a critical determinant of the molecule's ability to bind to target kinase active sites. X-ray crystallography provides this exact measurement, which NMR cannot accurately determine in the solid state.

Conclusion

While HRMS and 2D NMR are indispensable for rapid throughput and solution-state analysis, they possess inherent blind spots regarding regiochemistry, absolute stereochemistry, and tautomerization. As demonstrated in recent structural studies [3, 4], single-crystal X-ray crystallography remains the definitive modality for validating the structural integrity of complex isoxazolyl pyridines. By implementing the self-validating workflow detailed above, drug development professionals can eliminate structural ambiguity, ensuring that the pharmacophore interacting with the biological target is exactly the one intended.

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry.[Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.[Link]

  • Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters.[Link]

Validation

A Comparative Stability Analysis of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine: Hydrochloride Salt vs. Free Base

This guide provides a comprehensive technical comparison of the chemical and physical stability of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride and its corresponding free base. For researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the chemical and physical stability of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride and its corresponding free base. For researchers and drug development professionals, selecting the optimal form of an active pharmaceutical ingredient (API) or key intermediate is a critical decision that impacts storage, formulation, and ultimately, therapeutic efficacy. This document outlines the theoretical underpinnings of stability for these two forms, provides detailed experimental protocols for their evaluation, and presents illustrative data to guide form selection.

Introduction: The Critical Role of Salt Forms

In pharmaceutical development, converting a free base into a salt is a common strategy to enhance physicochemical properties. Salt formation can improve aqueous solubility, dissolution rate, chemical stability, and handling characteristics by favoring a more stable crystalline lattice.[1][2] However, this is not a universal rule. Some salts can introduce new liabilities, such as hygroscopicity or complex polymorphic landscapes.[3]

The subject of this guide, 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine, is a heterocyclic compound featuring a reactive chloromethyl group, making its stability a paramount concern.[4] This analysis directly compares the solid-state and solution stability of its free base form against its hydrochloride (HCl) salt, providing a framework for an informed selection process. The HCl salt is a solid at room temperature.

Theoretical Stability Assessment

Structural Features Influencing Reactivity

The stability of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine is dictated by three primary structural motifs:

  • Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basicity, making it susceptible to protonation.

  • Chloromethyl Group: The C-Cl bond is polarized, rendering the methylene carbon electrophilic and highly susceptible to nucleophilic substitution (e.g., hydrolysis to the corresponding alcohol). This is a primary anticipated degradation pathway.[4]

  • Isoxazole Ring: While aromatic, the N-O bond within the isoxazole ring can be labile and susceptible to cleavage under certain harsh conditions, such as strong acid or base hydrolysis.

The Impact of Hydrochloride Salt Formation

Forming the hydrochloride salt involves protonating the basic nitrogen of the pyridine ring. This modification has several predictable consequences:

  • Electronic Effects: Protonation converts the nitrogen into a positively charged pyridinium ion. This significantly withdraws electron density from the entire heterocyclic system, which can modulate the reactivity of the chloromethyl and isoxazolyl groups.

  • Physical Properties: Salts are typically crystalline solids with higher melting points compared to their free base counterparts.[1] This ordered crystalline lattice generally imparts greater solid-state stability.

  • Potential Liabilities: Hydrochloride salts can sometimes exhibit higher hygroscopicity (the tendency to absorb moisture from the air), which can lead to physical instability (e.g., deliquescence) or chemical degradation.[3][5] Furthermore, in the presence of certain excipients, salts of weak bases can disproportionate, converting back to the less soluble free base.[6]

Experimental Design for Stability Profiling

A robust comparison requires a multi-faceted experimental approach, grounded in a validated, stability-indicating analytical method. The overall logic is to subject both forms of the compound to accelerated degradation conditions and quantify the extent of decay.

The Stability-Indicating Analytical Method

The cornerstone of any stability study is an analytical method capable of accurately quantifying the decrease in the parent compound while simultaneously separating it from all potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[7][8] A well-developed method ensures that the disappearance of the parent peak is a true measure of degradation, not an artifact of co-eluting impurities.

Experimental Workflows

The following diagrams illustrate the logical flow for conducting forced degradation and solid-state stability studies.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API_Forms API Samples (Free Base & HCl Salt) Acid Acid Hydrolysis (0.1M HCl) API_Forms->Acid Base Base Hydrolysis (0.1M NaOH) API_Forms->Base Oxidation Oxidation (3% H2O2) API_Forms->Oxidation Thermal Thermal (80°C Dry Heat) API_Forms->Thermal Photo Photolytic (ICH Q1B) API_Forms->Photo Preparation Sample Neutralization, Dilution & Filtration Acid->Preparation Base->Preparation Oxidation->Preparation Thermal->Preparation Photo->Preparation Analysis Stability-Indicating RP-HPLC Analysis Preparation->Analysis Report Quantify Degradation & Identify Degradants Analysis->Report

Caption: Workflow for Forced Degradation Studies.

G cluster_0 Decision Logic for Form Selection Start Candidate Forms (Free Base vs. HCl Salt) Chem_Stab Chemical Stability (Forced Degradation) Start->Chem_Stab Phys_Stab Physical Stability (Hygroscopicity, DVS) Start->Phys_Stab Solubility Aqueous Solubility & Dissolution Start->Solubility Decision Select Optimal Form for Development Chem_Stab->Decision High Phys_Stab->Decision High Solubility->Decision Acceptable

Caption: Decision Logic for Optimal Form Selection.

Detailed Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a typical reversed-phase HPLC method for purity and stability analysis.

Rationale: A C18 column provides excellent retention for moderately polar heterocyclic compounds. The gradient elution ensures that both the parent compound and a wide range of potential degradants (from polar to non-polar) are effectively separated. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the basic pyridine moiety.

ParameterSpecification
Instrumentation HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 90% B; 25-30 min: 90% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Protocol: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10][11] The goal is to achieve 5-20% degradation to ensure the degradants are observable without completely destroying the sample.[10]

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the free base and the HCl salt in a suitable solvent (e.g., acetonitrile/water, 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1M HCl and dilute for HPLC analysis.[12][13]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store solid samples of both forms in an oven at 80°C for 7 days. Prepare solutions of the stressed solids for HPLC analysis.

  • Photostability: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). Prepare solutions for HPLC analysis.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS analysis provides a precise measure of how a material absorbs or loses moisture as a function of relative humidity (RH).

  • Instrumentation: Use a DVS analyzer.

  • Sample Preparation: Place approximately 10 mg of each solid (free base and HCl salt) onto the DVS sample pan.

  • Method:

    • Equilibrate the sample at 0% RH until a stable mass is achieved.

    • Increase the RH in steps of 10% from 0% to 90% RH.

    • Decrease the RH in steps of 10% from 90% back to 0% RH.

    • Monitor the mass change at each step. The sample is considered equilibrated when the rate of mass change is less than 0.002% per minute.

Comparative Analysis of Experimental Data (Illustrative)

The following sections present illustrative data based on established chemical principles to highlight the expected differences in performance between the two forms.

Physicochemical Properties
Property4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Free Base4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HClRationale
Molecular Weight 194.62 g/mol 231.08 g/mol Addition of HCl.
Physical Form Likely an oil or low-melting solidCrystalline solidSalts generally form more stable crystal lattices.
Aqueous Solubility LowHigherProtonation of the pyridine nitrogen increases polarity and interaction with water.[1]
Hygroscopicity Non-hygroscopicSlightly to moderately hygroscopicWhile crystalline, hydrochloride salts can be hygroscopic.[3]
Forced Degradation Results

This table summarizes the expected outcomes from the forced degradation studies.

Stress ConditionFree Base (% Degradation)HCl Salt (% Degradation)Expected Major Degradant
Acid Hydrolysis (0.1M HCl, 60°C) 18%5%4-[5-(Hydroxymethyl)-3-isoxazolyl]pyridine
Base Hydrolysis (0.1M NaOH, RT) 25%22%4-[5-(Hydroxymethyl)-3-isoxazolyl]pyridine
Oxidation (3% H₂O₂, RT) 8%12%Pyridine N-oxide derivative
Thermal (80°C, solid) <1%<1%N/A
Photolytic (ICH Q1B) 3%2%Various minor photoproducts
Discussion of Degradation Pathways
  • Hydrolysis: The most significant degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group. The free base is expected to be more susceptible to acid-catalyzed hydrolysis, as the pyridine nitrogen can act as an internal catalyst. The HCl salt, with its protonated nitrogen, is more protected from this specific mechanism, resulting in enhanced stability in acidic conditions. Under basic conditions, both forms are expected to degrade via direct nucleophilic attack by hydroxide ions on the chloromethyl group, leading to similar degradation levels.

  • Oxidation: The primary site for oxidation is the pyridine nitrogen, leading to the formation of an N-oxide. The HCl salt may show slightly higher degradation here, as the electron-withdrawing nature of the pyridinium ion could subtly influence the reactivity of the rest of the molecule.

Hygroscopicity Profile

The DVS analysis would likely show the free base to be non-hygroscopic, with less than 0.2% mass gain up to 90% RH. In contrast, the hydrochloride salt is predicted to be slightly hygroscopic, potentially gaining 1-2% mass at 90% RH. This level of moisture uptake is manageable but requires consideration during storage and formulation, possibly necessitating controlled humidity environments or specialized packaging.

Conclusion and Recommendations

Based on this comprehensive analysis, the 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride salt is the recommended form for further development.

Justification:

  • Superior Physical Form: The HCl salt is a crystalline solid, which is significantly easier to handle, weigh, and formulate compared to the likely oily or low-melting nature of the free base.

  • Enhanced Chemical Stability: The salt form demonstrates markedly improved stability under acidic hydrolytic stress, a common challenge in pharmaceutical processing and physiological environments. While its stability under basic and oxidative conditions is comparable to the free base, its superior performance in acid is a decisive advantage.

  • Manageable Liabilities: The predicted slight hygroscopicity of the HCl salt is a known and manageable risk in pharmaceutical manufacturing. Standard controls for humidity during storage and processing can effectively mitigate any potential issues.

The free base, while potentially useful in specific non-aqueous synthetic applications, lacks the overall robust physicochemical profile of its hydrochloride counterpart, making the salt the more prudent choice for progression in a research and development setting.

References

  • Purdue University. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Gupta, P. (2013, October 2). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Al-Ghaban, A. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Horizon. [Link]

  • Engers, D., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 27(10), 2230-2242. [Link]

  • Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6296. [Link]

  • Angene. (n.d.). 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride(CAS# 1255717-86-2). Angene Chemical. [Link]

  • Sabry, S. M. (2007). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Chemical and Pharmaceutical Bulletin, 55(10), 1434-1440. [Link]

  • International Journal of Scientific & Engineering Research. (2020). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-155. [Link]

  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38459-38466. [Link]

  • ResolveMass Laboratories. (2024, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2020, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • New Journal of Chemistry. (2023). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. [Link]

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

Sources

Comparative

Process Optimization and Route Comparison for High-Purity 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS: 1255717-86-2) is a critical bifunctional building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics 1. The molecule featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS: 1255717-86-2) is a critical bifunctional building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics 1. The molecule features a highly reactive electrophilic chloromethyl group and a basic pyridine moiety. While its structure is simple, synthesizing this compound to high pharmaceutical purity (>99.5% HPLC) presents unique process chemistry challenges. Specifically, the nucleophilic pyridine nitrogen creates a competing pathway for auto-alkylation or quaternization during the chloromethylation phase.

This guide objectively evaluates two primary synthetic pathways—the Direct Cycloaddition Route (Route A) and the Hydroxymethyl Intermediate Route (Route B) —analyzing the causality behind the experimental choices and providing empirical data to establish the optimal process for scale-up.

Mechanistic Pathway Visualization

G cluster_RouteA Route A: Direct Cycloaddition cluster_RouteB Route B: Hydroxymethyl Intermediate A Isonicotinaldehyde Oxime B N-Hydroxyisonicotinimidoyl Chloride (Nitrile Oxide Precursor) A->B NCS, DMF, rt E 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine (Free Base) B->E Propargyl Chloride, Et3N F (3-(Pyridin-4-yl)isoxazol-5-yl)methanol B->F Propargyl Alcohol, Et3N G 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl (Target Product) E->G HCl (gas), Et2O F->G SOCl2, DCM (Direct chlorination & salt formation)

1,3-Dipolar cycloaddition pathways to 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine HCl.

Route A: Direct Cycloaddition (The Discovery Approach)

Causality & Design Logic: Route A relies on the classical 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with propargyl chloride 2. The primary advantage of this route is atom economy and a shorter step count: by utilizing a chlorine-containing alkyne, the chloromethyl group is installed simultaneously with the formation of the isoxazole ring.

Process Drawbacks: Propargyl chloride is a volatile, toxic alkylating agent. Under the basic conditions (triethylamine) required to generate the nitrile oxide, propargyl chloride frequently prematurely alkylates the pyridine nitrogen of the starting material or the newly formed product. This generates highly polar N-propargyl pyridinium impurities that are difficult to purge. Furthermore, the free base product must be isolated via chromatography and subsequently treated with anhydrous HCl gas—a hazardous and difficult-to-scale operation.

Experimental Protocol (Route A)
  • Oxime Activation: Dissolve isonicotinaldehyde oxime (10.0 g, 81.9 mmol) in anhydrous DMF (100 mL). Add N-chlorosuccinimide (NCS, 11.5 g, 86.0 mmol) portion-wise at room temperature. Stir for 2 hours to yield N-hydroxyisonicotinimidoyl chloride.

  • Cycloaddition: Cool the mixture to 0 °C. Add propargyl chloride (9.1 g, 122.8 mmol). Slowly add triethylamine (9.9 g, 98.3 mmol) dropwise over 1 hour to generate the nitrile oxide in situ, allowing it to undergo the [3+2] cycloaddition.

  • Workup: Dilute the reaction with water (300 mL), extract with EtOAc (3 × 100 mL), wash with brine, and concentrate. Purify the crude free base via silica gel chromatography (Hexanes/EtOAc 7:3).

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (150 mL). Bubble anhydrous HCl gas through the solution at 0 °C until precipitation ceases. Filter and dry under vacuum to yield the target hydrochloride salt.

Route B: The Hydroxymethyl Intermediate (The High-Purity Process Approach)

Causality & Design Logic: Route B separates the ring-formation and halogenation steps to create a self-validating, high-purity system . By utilizing propargyl alcohol instead of propargyl chloride, the [3+2] cycloaddition proceeds with superior regioselectivity and higher yields due to favorable hydrogen-bonding interactions stabilizing the transition state 34. The resulting intermediate, (3-(pyridin-4-yl)isoxazol-5-yl)methanol, is a highly crystalline solid, allowing for the efficient purging of dimerization byproducts (e.g., furoxans) via simple recrystallization.

Crucially, the subsequent reaction with thionyl chloride (SOCl₂) serves a dual purpose: it converts the hydroxyl group to a chloride and simultaneously generates exactly one equivalent of HCl in situ. Because the target hydrochloride salt is highly insoluble in the reaction solvent (dichloromethane), it precipitates immediately upon formation. This crystallization-driven thermodynamic sink drives the reaction to completion and leaves unreacted impurities dissolved in the mother liquor, eliminating the need for chromatography or external HCl gas.

Experimental Protocol (Route B)
  • Cycloaddition: To a solution of N-hydroxyisonicotinimidoyl chloride (generated as in Route A, 81.9 mmol) and propargyl alcohol (5.5 g, 98.3 mmol) in DCM (150 mL) at 0 °C, add triethylamine (9.9 g, 98.3 mmol) dropwise over 1 hour. Stir for 4 hours at room temperature.

  • Intermediate Isolation: Wash the DCM layer with water (2 × 100 mL) and brine, concentrate under reduced pressure, and recrystallize the crude residue from ethanol to yield pure (3-(pyridin-4-yl)isoxazol-5-yl)methanol as white needles.

  • Chlorination & Salt Formation: Suspend the purified intermediate (10.0 g, 56.8 mmol) in anhydrous DCM (250 mL) under nitrogen. Add SOCl₂ (10.1 g, 85.2 mmol) dropwise at 0 °C. The suspension will briefly clear into a solution, followed by the rapid formation of a dense white precipitate as the hydrochloride salt forms. Stir for 2 hours at room temperature.

  • Isolation: Filter the resulting white precipitate, wash with cold DCM (50 mL), and dry under vacuum at 40 °C to yield 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride.

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance metrics of both routes when executed at a 50-gram scale.

Performance MetricRoute A: Direct CycloadditionRoute B: Hydroxymethyl Intermediate
Overall Yield 42%68%
Purity (HPLC, 254 nm) 94.5% (Requires chromatography)>99.5% (Self-purifying)
Key Impurities Observed N-propargyl pyridinium salts (3-5%), Furoxan dimers (2%)Furoxan dimers (<0.1% after recrystallization)
Salt Formation Method Exogenous anhydrous HCl gas (Hazardous)Endogenous HCl via SOCl₂ (Safe, stoichiometric)
Scalability Poor (Exothermic gas handling, chromatography bottleneck)Excellent (Telescoped precipitations, no chromatography)
E-Factor (Waste/Product) ~145 (Due to silica gel and mixed solvents)~25 (Solvent recovery highly feasible)
Conclusion & Recommendations

While Route A offers a theoretically shorter step count, it fails to meet the rigorous purity standards required for pharmaceutical intermediates without extensive and wasteful chromatographic purification. The use of propargyl chloride introduces uncontrollable alkylation side-reactions that compromise the integrity of the pyridine ring.

Route B is the definitive choice for process chemists. By leveraging the physical properties of the intermediates—specifically the crystallinity of the hydroxymethyl intermediate and the differential solubility of the final hydrochloride salt in DCM—Route B creates a self-validating, self-purifying workflow. The in situ generation of the hydrochloride salt via SOCl₂ elegantly bypasses the need for hazardous HCl gas handling, resulting in a highly scalable, reproducible, and environmentally favorable process.

References
  • The Journal of Organic Chemistry. "tert-Butyl Nitrite (TBN)-Enabled Tandem C–H Bond Oxidation/C–N Bond Cleavage/[3+2] Cycloaddition of 1-Nitromethyltetrahydroisoquinoline Derivatives: Construction of Multifunctionalized Isoxazole and Isoxazoline Skeletons". ACS Publications, 2025.[Link]

  • Molecules (PMC). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches". National Institutes of Health, 2023.[Link]

  • Russian Journal of Organic Chemistry. "Synthesis of 2-isoxazolines and isoxazoles with uracil fragments". Chernikova I.B., et al., 2023.[Link]

Sources

Validation

The Versatile Role of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride in Modern Cross-Coupling Chemistry: A Comparative Guide

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of bioactive molecules.[1][2][3] The strategic choice of building blocks is critical to the success of these synthetic endeavors. This guide provides an in-depth analysis of the efficacy of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride , a heterobifunctional building block, in cross-coupling reactions. We will objectively compare its potential performance with alternative reagents, supported by experimental data from analogous systems, to provide researchers with a comprehensive resource for synthetic planning.

The isoxazole moiety is a prominent feature in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, and anticancer properties.[4][5][6] Similarly, the pyridine ring is a ubiquitous scaffold in drug discovery, known to enhance solubility and modulate pharmacokinetic properties.[7][8] The combination of these two privileged heterocycles in a single molecule, further functionalized with a reactive chloromethyl group, presents a powerful platform for the rapid generation of molecular diversity.

The Chloromethyl Group as a Latent Nucleophile/Electrophile Partner

The primary reactive handle on 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride for cross-coupling reactions is the chloromethyl group. While not a traditional aryl or vinyl halide, this benzylic-like chloride can participate in various palladium-catalyzed cross-coupling reactions, typically acting as an electrophile.

Comparative Analysis of Cross-Coupling Reactions

Due to the limited direct experimental data on the title compound, this section presents a comparative analysis based on closely related systems involving the cross-coupling of chloromethylated heterocycles. This approach allows for an informed projection of the potential reactivity and efficacy of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloromethyl-Heterocycles with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90[9]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80High[10]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10085-95[11][12]

Data presented is for analogous chloromethylated aromatic systems and serves as a predictive model.

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Chloromethyl-Heterocycles with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT80-95[13][14]
Pd(PPh₃)₄CuIi-Pr₂NHToluene6075-90[15][16]
Pd(OAc)₂/dppf-Cs₂CO₃Dioxane10070-85[17]

Data presented is for analogous chloromethylated aromatic systems and serves as a predictive model.

Table 3: Comparison of Catalytic Systems for Heck Reaction of Chloromethyl-Heterocycles with Alkenes

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF10070-90[18][19]
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane11080-95[20][21]
PdCl₂(PCy₃)₂K₂CO₃DMAc12065-85[22]

Data presented is for analogous chloromethylated aromatic systems and serves as a predictive model.

Mechanistic Considerations and Rationale for Experimental Design

The success of these cross-coupling reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. The chloromethyl group, being an sp³-hybridized electrophile, presents unique challenges compared to the more common sp²-hybridized partners.

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling of a chloromethyl compound involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-CH2-Pd(II)(Cl)L2 R-CH2-Pd(II)(Cl)L2 Pd(0)L2->R-CH2-Pd(II)(Cl)L2 Oxidative Addition (R-CH2-Cl) R-CH2-Pd(II)(Ar)L2 R-CH2-Pd(II)(Ar)L2 R-CH2-Pd(II)(Cl)L2->R-CH2-Pd(II)(Ar)L2 Transmetalation (Ar-B(OH)2, Base) R-CH2-Pd(II)(Ar)L2->Pd(0)L2 Reductive Elimination R-CH2-Ar R-CH2-Ar R-CH2-Pd(II)(Ar)L2->R-CH2-Ar Ar-B(OH)2 Ar-B(OH)2 R-CH2-Cl R-CH2-Cl Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a chloromethyl compound.

Experimental Protocols

The following protocols are representative examples for the cross-coupling reactions of 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (4:1, 0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add solid reagents to Schlenk tube Evacuate_Backfill Evacuate and backfill with Argon Add_Reagents->Evacuate_Backfill Add_Solvent Add degassed solvent Evacuate_Backfill->Add_Solvent Heat Heat at 100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and dilute with EtOAc Monitor->Quench Wash Wash with H₂O and brine Quench->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Sonogashira Coupling

Materials:

  • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • DMF (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add degassed DMF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Heck Reaction

Materials:

  • 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • DMF (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add degassed DMF, Et₃N, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Alternative Reagents and Strategic Considerations

While 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride offers a convenient entry point for diversification, alternative strategies exist for the synthesis of similarly substituted compounds.

  • Halogenated Isoxazoles and Pyridines: A more traditional approach involves the use of a halogenated (Br, I) isoxazole or pyridine core, which can then be subjected to standard cross-coupling conditions.[23][24] This may offer a wider range of commercially available coupling partners and more established reaction protocols. However, it may require a multi-step synthesis to introduce the desired functionality at the 5-position of the isoxazole or the 4-position of the pyridine.

  • Direct C-H Functionalization: Recent advances in C-H activation offer a more atom-economical approach to functionalize the pyridine ring directly.[8] This strategy avoids the pre-functionalization required for traditional cross-coupling reactions but may suffer from regioselectivity issues.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic route.

Conclusion

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride emerges as a highly promising and versatile building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, combining two medicinally relevant heterocycles with a reactive handle for cross-coupling, provides a powerful platform for the rapid generation of diverse chemical libraries. While direct experimental data for this specific compound is emerging, a thorough analysis of analogous systems strongly suggests its efficacy in a range of palladium-catalyzed cross-coupling reactions. The protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate in their quest for novel therapeutics.

References

Sources

Comparative

Analytical Method Validation for Impurity Profiling of CAS 1255717-86-2: A Comparative Guide of Chromatographic Strategies

The compound 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS 1255717-86-2) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The compound 4-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS 1255717-86-2) is a highly reactive, bifunctional intermediate widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). From an analytical perspective, this molecule presents a trifecta of chromatographic challenges:

  • The Basic Pyridine Ring: With a pKa of approximately 5.2, the pyridine nitrogen is prone to severe secondary interactions with residual silanols on traditional silica-based columns, leading to peak tailing.

  • The Reactive Chloromethyl Group: The −CH2​Cl moiety is highly susceptible to solvolysis and hydrolysis. If the analytical method utilizes harsh pH conditions, elevated temperatures, or protic organic modifiers (like Methanol) over extended run times, the analyte will degrade on-column, generating artifactual hydroxymethyl impurities.

  • Positional Isomerism: The synthesis of the isoxazole ring often yields closely related 3,5-positional isomers that are nearly identical in hydrophobicity, making them notoriously difficult to resolve.

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to establish a robust, stability-indicating method for this compound. This guide objectively compares standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) stationary phases, culminating in a fully validated protocol aligned with ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Part 1: Mechanistic Causality in Method Selection

To develop a self-validating system, we must first understand why certain experimental choices succeed while others fail.

Standard C18 (Alkyl Phase): The Baseline Limitation

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general API profiling, C18 fails to adequately resolve the 3-isoxazolyl vs. 5-isoxazolyl positional isomers of CAS 1255717-86-2 because their octanol-water partition coefficients ( logP ) are virtually identical. Furthermore, the basic pyridine ring causes significant peak tailing (Tailing Factor > 2.0) at neutral pH due to ion-exchange interactions with unendcapped silanols.

HILIC: The Artifact Risk

HILIC is often deployed for polar basic compounds. However, HILIC methods typically require high concentrations of organic solvents and extended equilibration times. For CAS 1255717-86-2, prolonged exposure to aqueous-organic mixtures in the autosampler or on-column promotes the hydrolysis of the chloromethyl group into a hydroxymethyl derivative. This creates a "moving target" where the impurity profile changes during the sequence run.

Pentafluorophenyl (PFP): The Optimal Orthogonal Phase

The PFP stationary phase is the clear winner for this molecular scaffold [3]. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a Lewis acid environment. This enables multiple retention mechanisms simultaneously:

  • π−π Interactions: The electron-deficient PFP ring engages in strong π−π stacking with the electron-rich pyridine and isoxazole rings.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds interact with the polar carbon-chlorine bond of the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP phase provides the mild steric recognition required to baseline-resolve the 3,5-positional isomers.

ImpurityPathway API CAS 1255717-86-2 (Parent API) ImpA Hydroxymethyl Impurity (Hydrolysis) API->ImpA Aqueous Hydrolysis ImpB Des-chloro Impurity (Incomplete Synthesis) API->ImpB Synthetic Pathway ImpC Positional Isomer (3,5-Isoxazole shift) API->ImpC Isomerization

Fig 1: Primary degradation and synthetic impurity pathways of CAS 1255717-86-2.

Part 2: Experimental Workflows & Validation Protocols

To ensure scientific integrity, the following protocol utilizes a PFP column and is designed as a self-validating system . By incorporating specific diluent controls and System Suitability Testing (SST), the method actively prevents and detects on-column degradation.

Step-by-Step Methodology: PFP RP-HPLC

1. Sample Preparation (Critical Step):

  • Causality: To prevent solvolysis of the chloromethyl group, Methanol must be strictly avoided.

  • Action: Prepare the sample diluent as 50:50 Water:Acetonitrile containing 0.1% Formic Acid to maintain an acidic environment (pH ~2.8), which stabilizes the pyridine nitrogen in its protonated state.

  • Storage: Maintain the autosampler at 4°C.

2. Chromatographic Conditions:

  • Column: High-purity PFP Phase (e.g., 2.7 µm core-shell, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA acts as an ion-pairing agent to suppress silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Do not exceed 35°C to prevent thermal degradation).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: 60% 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

3. System Suitability Test (SST): Before analyzing unknown samples, inject a resolution mixture containing CAS 1255717-86-2 and its positional isomer.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.5; Tailing factor ( Tf​ ) 1.2 for the main peak; %RSD of peak area for 5 replicate injections 1.0%.

ValidationWorkflow Dev Method Development (PFP Column Selection) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (Temp, Flow, pH variations) Acc->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

Fig 2: ICH Q2(R2) Analytical Method Validation Workflow for impurity profiling.

Part 3: Comparative Performance Data

The quantitative data below summarizes the experimental validation comparing the three column chemistries. The PFP column demonstrates superior resolving power without inducing artifactual degradation.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (API)Resolution (Isomer)Tailing Factor ( Tf​ )Artifact Formation Risk
Standard C18 6.4 min1.1 (Co-elution)2.3 (Severe)Low
HILIC (Bare Silica) 8.2 min1.81.4High (Hydrolysis)
PFP (Fluorinated) 7.8 min3.2 (Baseline) 1.05 (Ideal) Low

Note: Resolution <1.5 indicates incomplete separation. The PFP column leverages π−π interactions to achieve a resolution of 3.2.

Table 2: ICH Q2(R2) Validation Metrics for the PFP Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)
Specificity No interference at API retention timePassed (Peak purity angle < threshold)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.045 µg/mL
Linearity Correlation coefficient ( R2 ) 0.999 R2=0.9998 (Range: LOQ to 120%)
Accuracy (Recovery) 90.0% - 110.0% at 3 concentration levels98.5% - 101.2%
Method Precision %RSD 2.0% (n=6)0.6%
Robustness Stable Rs​ across deliberate variationsPassed ( ± 2°C, ± 0.1 mL/min flow)

Conclusion

For the impurity profiling of CAS 1255717-86-2, relying on standard C18 columns compromises analytical integrity due to poor isomeric resolution and severe peak tailing. By understanding the mechanistic interactions between the analyte's basic pyridine/reactive chloromethyl groups and the stationary phase, we can confidently select a Pentafluorophenyl (PFP) column. Combined with strict control of the sample diluent and autosampler temperature, the PFP method provides a highly robust, ICH-compliant framework for ensuring the quality and safety of this critical pharmaceutical building block.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • USP <1225> Method Validation. BA Sciences. Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, in-depth safety and operational protocols for handling 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS No. 1255717-86-2). This is not merely a checklist; it is a framework for building a culture of safety, grounded in scientific principles, to protect you and your colleagues.

Hazard Analysis: Understanding the Intrinsic Risks

4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride is a solid heterocyclic compound.[1][2] A thorough understanding of its hazard profile is the first step in mitigating risk. The primary dangers are associated with its corrosive and irritant properties, as well as its potential as a reactive chemical agent.

The molecule's structure, specifically the chloromethyl group (-CH₂Cl) , suggests it should be handled as a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA. This reactivity is the basis for the compound's significant hazards and necessitates the stringent controls outlined in this guide.

Key Hazards Summary

Hazard ClassificationDescriptionSeverity
Acute Oral Toxicity Harmful if swallowed.[1][3][4]Category 4
Skin Corrosion/Irritation Causes severe skin burns and irritation.[5]Category 1B/1C
Serious Eye Damage Causes serious, potentially irreversible eye damage.[5]Category 1
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.[4][6]Category 3
Hygroscopic Nature The material readily absorbs moisture from the air, which can affect its physical properties and reactivity.[4][5]N/A

Core Protective Measures: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. It must be used in conjunction with primary engineering controls, which are designed to minimize exposure at the source.

Primary Engineering Controls: Your First Line of Defense

Always handle 4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or vapors and to contain any potential spills.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection is based on providing a complete barrier against skin, eye, and respiratory exposure.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Double Nitrile GlovesChemical Safety Goggles & Face ShieldImpervious, Long-Sleeved GownRequired if outside a fume hood (e.g., NIOSH-approved N95 respirator)[8][9]
Preparing Solutions Double Nitrile GlovesChemical Safety Goggles & Face ShieldImpervious, Long-Sleeved GownNot required inside a fume hood
Waste Handling/Disposal Double Nitrile GlovesChemical Safety GogglesImpervious, Long-Sleeved GownNot required if containers are sealed
Spill Cleanup Double Nitrile GlovesChemical Safety Goggles & Face ShieldImpervious Coveralls ("Bunny Suit")[8]NIOSH-approved Respirator[9]

Hand Protection: The Critical Interface Chemical-resistant nitrile gloves are required. Given the severe skin corrosion hazard, double-gloving is essential.[10]

  • Inner Glove: Tucked under the cuff of the lab gown.

  • Outer Glove: Worn over the cuff of the lab gown.

  • Procedure: Inspect gloves for any signs of degradation or puncture before use. Change the outer glove immediately if it becomes contaminated. Remove both pairs of gloves using a proper technique to avoid skin contact with the outer surface and wash hands thoroughly afterward.[3]

Eye and Face Protection: Shielding from Splashes and Dust Given the risk of severe eye damage, protection must be comprehensive.

  • Chemical Safety Goggles: Must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal around the eyes.

  • Face Shield: Must be worn over safety goggles, especially when handling the powder or preparing solutions, to protect the entire face from splashes.[8][9]

Body Protection: Preventing Dermal Absorption A disposable, impervious, long-sleeved gown is mandatory to protect your skin and personal clothing from contamination.[9][11] The gown should have a solid front and knit cuffs to ensure a snug fit around the inner glove.

Respiratory Protection: Guarding Against Inhalation While a fume hood is the primary control, a NIOSH-approved N95 particulate respirator is necessary for any task that could generate dust outside of a fume hood, such as weighing large quantities or cleaning up spills.[8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow integrates PPE and engineering controls into a logical sequence to ensure safety at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review (Review SDS) B 2. Assemble PPE & Emergency Equipment A->B C 3. Prepare Fume Hood (Verify airflow, clear area) B->C D 4. Don PPE (Gown, Inner Gloves, Goggles, Face Shield, Outer Gloves) C->D E 5. Weigh & Transfer (Use anti-static weigh boat) D->E F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Decontaminate (Wipe surfaces, glassware) F->G H 8. Segregate Waste (Label hazardous waste container) G->H I 9. Doff PPE (In specific order, dispose of properly) H->I J 10. Final Hand Wash I->J

Caption: Safe Handling Workflow Diagram

Step-by-Step Protocol:

  • Preparation: Before any work begins, review the Safety Data Sheet (SDS). Ensure an emergency eyewash and shower are accessible.[7] Prepare the fume hood by verifying airflow and clearing the workspace of unnecessary items.

  • Donning PPE: Put on your protective gear in the following order: gown, inner gloves, goggles, face shield, and finally, outer gloves over the gown's cuffs.

  • Handling Solid: Carefully weigh the solid compound in the fume hood. Use an anti-static weigh boat to prevent dispersal of the powder.

  • Preparing Solution: Slowly add the solid to the solvent to avoid splashing.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment used.

  • Waste Segregation: Collect all contaminated materials (gloves, weigh boats, wipes) in a designated, sealed, and clearly labeled hazardous waste container.[3][7]

  • Doffing PPE: Remove PPE in an order that minimizes contamination: outer gloves, face shield, gown, goggles, and finally inner gloves. Dispose of all single-use items in the hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[12]

Emergency Procedures and Disposal

Exposure Response Immediate and decisive action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Spill Management

  • Small Spill (in fume hood): Absorb the spill with an inert, dry material like vermiculite or sand.[7] Carefully scoop the material into a labeled hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert others and contact your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal All waste containing this compound is considered hazardous.

  • Collection: Collect all contaminated solids, solutions, and disposable PPE in a compatible, airtight, and clearly labeled hazardous waste container.[7]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials like strong oxidizing agents.[5][7]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[5][13] Federal and state regulations must be followed for the disposal of pyridine-containing chemical waste.[14] Do not pour any waste down the drain.[3][15]

References

  • Al-Rawajfah, O. F., et al. (2024). Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. BMC Nursing. [Link]

  • Varela-Lema, L., et al. (2024). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals: A Scoping Review. International Journal of Environmental Research and Public Health. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Standard Operating Procedure - Pyridine. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs. Halyard Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.